Product packaging for Kif15-IN-2(Cat. No.:CAS No. 672926-33-9)

Kif15-IN-2

Cat. No.: B3029460
CAS No.: 672926-33-9
M. Wt: 440.5 g/mol
InChI Key: OHVKUJISCPKSER-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kif15-IN-2 is a useful research compound. Its molecular formula is C20H20N6O4S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N6O4S B3029460 Kif15-IN-2 CAS No. 672926-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVKUJISCPKSER-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102650
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672926-33-9
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672926-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kif15-IN-2: A Technical Guide to its Function as a Mitotic Kinesin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kif15-IN-2 is a small molecule inhibitor targeting the mitotic kinesin Kif15 (Kinesin-12). Kif15 is a crucial motor protein involved in the assembly and maintenance of the bipolar mitotic spindle, a complex cellular machine responsible for the accurate segregation of chromosomes during cell division. While Kif15 is often redundant in the presence of the primary mitotic kinesin Eg5, it becomes essential for cell division when Eg5 function is compromised. This functional redundancy makes Kif15 a compelling target for anticancer therapies, particularly in the context of resistance to Eg5 inhibitors. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available quantitative data for related compounds, and detailed protocols for key experimental assays.

Introduction to Kif15 Function

Kif15 is a plus-end-directed microtubule motor protein that plays a critical role in mitosis.[1] Its primary functions include:

  • Spindle Assembly and Maintenance: Kif15 contributes to the establishment and maintenance of the bipolar spindle by cross-linking and sliding microtubules.[2][3]

  • Centrosome Separation: It generates outward forces that push the spindle poles apart, ensuring proper chromosome alignment at the metaphase plate.[2][3]

  • Redundancy with Eg5: Kif15 can compensate for the loss of Eg5 function, another key mitotic kinesin.[4] This redundancy is a known mechanism of resistance to Eg5-targeting cancer therapies.

The inhibition of Kif15, therefore, represents a strategic approach to disrupt cell division, especially in cancer cells that have developed resistance to other antimitotic agents.

This compound: A Selective Inhibitor of Kif15

Data Presentation: Inhibitory Activity of Kif15-IN-1
CompoundAssay TypeTargetIC50Reference
Kif15-IN-1Microtubule Gliding AssayKif151.72 µM[7]
Kif15-IN-1Microtubule Gliding AssayKif15~1.1 µM[8]
Kif15-IN-1Cell Viability AssayHeLa CellsNot specified[8]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Signaling Pathways and Experimental Workflows

Mitotic Spindle Assembly Pathway

The formation of a bipolar spindle is a complex process involving multiple kinesin motor proteins. The following diagram illustrates the roles of Eg5 and Kif15 in this pathway and the point of intervention for their respective inhibitors.

Mitotic_Spindle_Assembly cluster_0 Prophase cluster_1 Prometaphase/Metaphase Centrosome_Duplication Centrosome Duplication Prophase_Spindle Prophase Spindle (Initial Separation) Centrosome_Duplication->Prophase_Spindle Bipolar_Spindle Bipolar Spindle (Maintenance) Prophase_Spindle->Bipolar_Spindle Centrosome Separation Metaphase_Alignment Chromosome Alignment Bipolar_Spindle->Metaphase_Alignment Eg5 Eg5 Eg5->Bipolar_Spindle Kif15 Kif15 Kif15->Bipolar_Spindle Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Kif15_IN_2 This compound Kif15_IN_2->Kif15

Caption: Simplified signaling pathway of mitotic spindle assembly highlighting the roles of Eg5 and Kif15.

Experimental Workflow for Kif15 Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel Kif15 inhibitor like this compound.

Experimental_Workflow Compound This compound Biochemical_Assay Biochemical Assays (e.g., ATPase Assay) Compound->Biochemical_Assay In_Vitro_Assay In Vitro Motility Assay (Microtubule Gliding) Biochemical_Assay->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Mitotic Arrest) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Based_Assay->Data_Analysis

Caption: A standard experimental workflow for the characterization of a Kif15 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times for this compound may need to be empirically determined.

In Vitro Microtubule Gliding Assay

This assay measures the ability of motor proteins, such as Kif15, to move microtubules along a glass surface. Inhibition of this movement is a direct measure of the inhibitor's efficacy.

Materials:

  • Purified, recombinant Kif15 protein

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Casein solution (for blocking)

  • Microscope slides and coverslips

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

  • Motor Adsorption: Introduce a solution of Kif15 protein into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

  • Blocking: Wash the chamber with motility buffer and then introduce a casein solution to block non-specific binding sites. Incubate for 5 minutes.

  • Inhibitor Incubation: Wash the chamber again with motility buffer. Introduce the desired concentration of this compound (diluted in motility buffer containing ATP) and incubate for 10 minutes. A range of concentrations should be tested to determine the IC50. A DMSO control should be run in parallel.

  • Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

  • Imaging: Place the slide on the microscope stage and record time-lapse movies of microtubule movement.

  • Data Analysis: Track the movement of individual microtubules to determine their velocity. The percentage of inhibition is calculated by comparing the velocities in the presence of this compound to the DMSO control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, or an Eg5 inhibitor-resistant line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control. Plot the results to determine the GI50 (concentration for 50% growth inhibition). A study on Kif15-IN-1 in MDA-MB231 and MCF7 breast cancer cell lines used concentrations ranging from 10-100 µM.[6]

Conclusion

This compound is a valuable research tool for studying the role of the mitotic kinesin Kif15 in cell division. Its ability to inhibit Kif15 function provides a means to probe the intricacies of mitotic spindle assembly and to explore novel therapeutic strategies for cancers that exhibit resistance to other antimitotic drugs. While quantitative data for this compound itself is limited in the public literature, the information available for the related compound Kif15-IN-1, along with the detailed experimental protocols provided herein, offers a solid foundation for researchers to effectively utilize and characterize this inhibitor in their studies. Further investigation is warranted to fully elucidate the specific inhibitory profile and cellular effects of this compound.

References

The Role of KIF15 in Cell Cycle Progression and the Therapeutic Potential of its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kinesin family member 15 (KIF15) is a crucial motor protein that plays a pivotal role in the successful execution of mitosis. Its function is particularly critical for the formation and maintenance of the bipolar spindle, a microtubule-based structure essential for accurate chromosome segregation. Due to its significance in cell division, KIF15 has emerged as an attractive target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the role of KIF15 in the cell cycle, the mechanism of action of its inhibitors, and the experimental protocols used to characterize these compounds. While specific data for Kif15-IN-2 is not extensively available in the public domain, this document synthesizes the current understanding of KIF15 and its inhibition by other small molecules, offering a comprehensive resource for researchers and drug developers in the field of oncology.

The Role of KIF15 in the Cell Cycle

KIF15, also known as Kinesin-12 or HKLP2, is a plus-end directed microtubule motor protein that is expressed during mitosis.[1] Its primary function is to ensure the proper formation and maintenance of the bipolar mitotic spindle, which is responsible for segregating chromosomes into two daughter cells.

1.1. Spindle Assembly and Maintenance:

During the early stages of mitosis, KIF15 collaborates with another motor protein, Kinesin-5 (Eg5), to drive the separation of centrosomes and establish a bipolar spindle.[2][3] KIF15 achieves this by cross-linking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.[1][4] While Eg5 is considered the primary motor for this process, KIF15 plays a crucial, partially redundant role.[2][4] In cells where Eg5 is inhibited, KIF15 can compensate to a significant extent, allowing for the formation of a functional bipolar spindle and successful cell division.[2][5] This compensatory mechanism is a key consideration in the development of anti-mitotic drugs targeting Eg5, as it can lead to therapeutic resistance.

1.2. Chromosome Segregation:

By maintaining the integrity of the bipolar spindle, KIF15 is indirectly essential for accurate chromosome segregation.[3] A stable spindle ensures that sister chromatids are properly attached to microtubules from opposite poles and are pulled apart to the developing daughter cells during anaphase. Disruption of KIF15 function can lead to spindle defects, chromosome missegregation, and ultimately, cell cycle arrest or apoptosis.[3]

1.3. Interaction with TPX2:

The localization and activity of KIF15 are regulated by other proteins, most notably TPX2 (Targeting Protein for Xklp2).[1] TPX2 is a microtubule-associated protein that is required for the localization of KIF15 to the mitotic spindle.[6] The interaction between KIF15 and TPX2 is crucial for the proper cross-linking and sliding of microtubules during spindle formation.[1]

Mechanism of Action of KIF15 Inhibitors

Small molecule inhibitors of KIF15, such as Kif15-IN-1, typically function by targeting the motor domain of the protein. By binding to this domain, they interfere with its ATPase activity and its ability to move along microtubules. This inhibition disrupts the essential functions of KIF15 in mitosis, leading to:

  • Monopolar Spindle Formation: In the absence of functional KIF15, particularly when Eg5 is also inhibited, the outward forces required for centrosome separation are diminished. This often results in the formation of monopolar spindles, where the chromosomes are arranged around a single spindle pole.

  • Cell Cycle Arrest: The formation of a defective spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are properly attached to the spindle. This arrest prevents the cell from proceeding to anaphase with misaligned chromosomes.

  • Apoptosis: Prolonged cell cycle arrest due to irreparable spindle defects can trigger programmed cell death, or apoptosis. This is a common outcome for cancer cells treated with effective KIF15 inhibitors.[3]

Quantitative Data for KIF15 and its Inhibitors

Table 1: Motility Properties of Human KIF15 Motor Protein

ParameterValueConditionsReference
Step Size 8.2 nmSingle-molecule optical trapping[7]
Stall Force ~5 pNSingle-molecule optical trapping[7]
Microtubule Gliding Velocity 0.059 ± 0.029 µm/sIn vitro gliding assay[8]
Processivity Less processive than Eg5Single-molecule analysis[9]

Table 2: In Vitro Activity of KIF15 Inhibitors

InhibitorAssay TypeIC50 ValueReference
Kif15-IN-1 Microtubule Gliding Assay1.72 µM[2]
GW108X ATPase Assay0.82 µM[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of KIF15 and the efficacy of its inhibitors.

4.1. Microtubule Gliding Assay

This assay is used to measure the ability of motor proteins like KIF15 to move microtubules along a surface.

  • Principle: KIF15 protein is adhered to a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed and quantified using fluorescence microscopy.

  • Protocol:

    • Coat a flow cell with anti-His antibody to capture His-tagged KIF15.

    • Introduce purified, His-tagged KIF15 protein into the flow cell and allow it to bind.

    • Add a solution containing fluorescently labeled microtubules, ATP, and the KIF15 inhibitor at various concentrations.

    • Observe microtubule movement using time-lapse fluorescence microscopy.

    • Analyze the velocity of microtubule gliding. The concentration of inhibitor that reduces the velocity by 50% is the IC50.

4.2. ATPase Activity Assay

This assay measures the rate at which KIF15 hydrolyzes ATP, which is essential for its motor function.

  • Principle: The ATPase activity of KIF15 is coupled to an enzymatic reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). The effect of an inhibitor on this activity is then measured.

  • Protocol:

    • Purify the KIF15 motor domain.

    • In a microplate, combine the KIF15 motor domain, microtubules (to stimulate activity), ATP, and the inhibitor at various concentrations.

    • Add the components of a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase with NADH).

    • Monitor the change in NADH absorbance at 340 nm over time. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

    • Calculate the IC50 value from the dose-response curve.

4.3. Cell Viability and Apoptosis Assays

These assays determine the effect of KIF15 inhibitors on cancer cell proliferation and survival.

  • Principle: Cancer cells are treated with the KIF15 inhibitor, and changes in cell number, metabolic activity, or markers of apoptosis are measured.

  • Protocol (Cell Viability - MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the KIF15 inhibitor for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of viable cells relative to an untreated control.

  • Protocol (Apoptosis - Annexin V Staining):

    • Treat cells with the KIF15 inhibitor as described above.

    • Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (e.g., propidium iodide).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of KIF15 in Mitosis

KIF15_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Assembly cluster_inhibition Inhibition Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosomes Duplicated Centrosomes Bipolar_Spindle Bipolar Spindle Centrosomes->Bipolar_Spindle Separation KIF15 KIF15 Microtubules Microtubules KIF15->Microtubules Slides KIF15->Bipolar_Spindle Maintains Eg5 Eg5 Eg5->Bipolar_Spindle Initiates Separation TPX2 TPX2 TPX2->KIF15 Localizes Kif15_IN This compound Kif15_IN->KIF15 Inhibits Monopolar_Spindle Monopolar Spindle Cell_Cycle_Arrest Cell Cycle Arrest Monopolar_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The role of KIF15 in mitotic spindle formation and the consequences of its inhibition.

Experimental Workflow for Assessing a KIF15 Inhibitor

KIF15_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Studies ATPase ATPase Assay Biochemical_IC50 Determine Biochemical IC50 ATPase->Biochemical_IC50 Gliding Microtubule Gliding Assay Gliding->Biochemical_IC50 Cell_Lines Treat Cancer Cell Lines Biochemical_IC50->Cell_Lines Lead Compound Viability Cell Viability Assay (e.g., MTT) Cell_Lines->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis IF Immunofluorescence for Spindle Morphology Cell_Lines->IF Cellular_EC50 Determine Cellular EC50 Viability->Cellular_EC50 Phenotype Confirm Mitotic Phenotype IF->Phenotype Xenograft Xenograft Mouse Model Cellular_EC50->Xenograft Candidate for In Vivo Testing Phenotype->Xenograft Treatment Treat with KIF15 Inhibitor Xenograft->Treatment Tumor_Growth Measure Tumor Growth Inhibition Treatment->Tumor_Growth Efficacy Evaluate In Vivo Efficacy Tumor_Growth->Efficacy

Caption: A typical workflow for the preclinical evaluation of a novel KIF15 inhibitor.

References

The Discovery and Synthesis of Kif15-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Kif15-IN-2, a notable inhibitor of the mitotic kinesin Kif15. This document details the scientific background, experimental protocols, and key data associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Role of Kif15 in Mitosis and as a Therapeutic Target

Kinesin family member 15 (Kif15), also known as Kinesin-12 or HKLP2, is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] During cell division, Kif15 works in concert with another mitotic kinesin, Eg5 (Kinesin-5), to establish and maintain the separation of spindle poles.[3] Notably, Kif15 can compensate for the loss of Eg5 function, a mechanism that has been implicated in the development of resistance to Eg5 inhibitors in cancer therapy.[3][4] This functional redundancy makes Kif15 an attractive therapeutic target, particularly for overcoming resistance to Eg5-targeted cancer drugs. The inhibition of Kif15 is being explored as a strategy to induce mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Discovery of this compound: A Quinazolinedione Derivative

This compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of Kif15. The core of this discovery process is outlined in the patent "Preparation of quinazolinediones as Kif15 kinesin inhibitors for treating cellular proliferative disorders" (US 20040053948 A1).[2][5][6] This patent describes a class of quinazolinedione derivatives with potential as anti-proliferative agents. This compound is identified as "Compound 14" within this patent.[6]

It is important to distinguish this compound from a closely related compound, Kif15-IN-1. While both are quinazolinedione-based Kif15 inhibitors and are often referenced in similar contexts, they are distinct chemical entities with different molecular formulas and CAS numbers.

  • Kif15-IN-1: CAS 672926-32-8, Formula C20H22N4O5S[1][5][7][8][9]

  • This compound: CAS 672926-33-9, Formula C20H20N6O4S[2][6][10][11]

The discovery workflow for this class of inhibitors likely involved a high-throughput screening campaign to identify initial hits, followed by medicinal chemistry efforts to optimize potency and other pharmacological properties.

Discovery_Workflow cluster_Discovery Discovery of this compound Target_ID Target Identification (Kif15) HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Lead_Gen Lead Generation Hit_ID->Lead_Gen Chemical Elaboration Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Iterative Synthesis & Testing Candidate This compound (Compound 14) Lead_Opt->Candidate

A generalized workflow for the discovery of this compound.

Synthesis of this compound

The synthesis of this compound, a quinazolinedione derivative, is described in the patent US 20040053948 A1. While a specific, step-by-step synthesis for the compound explicitly named "this compound" is not detailed in publicly available literature, the patent outlines the general synthetic route for this class of compounds. The synthesis involves the construction of the quinazolinedione core followed by the attachment of the side chain containing the thiazole and oxadiazole moieties. The key steps generally involve condensation and cyclization reactions.

A representative synthetic scheme for a related 3-substituted quinazolin-4(3H)-one is provided below to illustrate the general chemical principles.

Synthesis_Pathway cluster_Synthesis General Synthesis of Quinazolinedione Core Anthranilic_Acid Anthranilic Acid Derivative Benzoxazinone 2-Substituted-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Benzoxazinone Quinazolinone 3-Substituted Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Condensation Amine Amine (Side Chain Precursor) Amine->Quinazolinone

A generalized synthetic pathway for 3-substituted quinazolin-4(3H)-ones.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting the ATPase activity of the Kif15 motor domain. This inhibition prevents Kif15 from translocating along microtubules, thereby disrupting its function in mitotic spindle dynamics. The consequence of Kif15 inhibition is a failure to properly establish or maintain spindle bipolarity, leading to mitotic arrest and, ultimately, cell death.

The Kif15 signaling pathway is intricately linked with that of Eg5. In normal mitosis, both motors contribute to the outward forces that separate the spindle poles. When Eg5 is inhibited, cells can become reliant on Kif15 for survival. Therefore, dual inhibition of Eg5 and Kif15 is a promising strategy to overcome drug resistance. Key interacting partners of Kif15 include TPX2 (Targeting Protein for Xklp2) and KBP (Kinesin Binding Protein), which are involved in regulating its localization and activity.

Kif15_Signaling_Pathway cluster_Mitosis Mitotic Spindle Assembly Kif15 Kif15 Microtubules Microtubules Kif15->Microtubules Binds & Moves Along Spindle_Poles Spindle Pole Separation Kif15->Spindle_Poles Generates Outward Force Eg5 Eg5 Eg5->Microtubules Binds & Crosslinks Eg5->Spindle_Poles Generates Outward Force Microtubules->Spindle_Poles Forms Spindle Bipolar_Spindle Bipolar Spindle Formation Spindle_Poles->Bipolar_Spindle Separation Leads to Mitotic_Arrest Mitotic Arrest Bipolar_Spindle->Mitotic_Arrest Disruption Leads to Kif15_IN_2 This compound Kif15_IN_2->Kif15 Inhibits Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Inhibits TPX2 TPX2 TPX2->Kif15 Regulates Localization KBP KBP KBP->Kif15 Inhibits Activity

References

An In-depth Technical Guide to Kif15 Inhibition: A Focus on the Kinesin Inhibitor Kif15-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases lack specific quantitative data and detailed experimental protocols for the compound Kif15-IN-2. This guide will provide a comprehensive overview of the inhibition of the Kif15 kinesin by using the well-characterized inhibitors Kif15-IN-1 and GW108X as representative examples. The methodologies and data presented are based on published research for these analogous compounds and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in the field of kinesin inhibition.

Introduction to Kif15: A Key Player in Mitosis

Kinesin family member 15 (Kif15), also known as Kinesin-12 or HKLP2, is a plus-end-directed microtubule motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. While the kinesin Eg5 is the primary motor responsible for pushing spindle poles apart, Kif15 has a partially redundant function and becomes essential for spindle bipolarity when Eg5 is inhibited. This functional overlap makes Kif15 a compelling target for anticancer therapies, particularly in the context of resistance to Eg5 inhibitors. Kif15's activity is critical for proper chromosome segregation, and its inhibition can lead to mitotic arrest and subsequent cell death in cancer cells.

Quantitative Data on Kif15 Inhibitors

The inhibitory potential of compounds targeting Kif15 is typically quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor. Below is a summary of the reported IC50 values for the representative Kif15 inhibitors, Kif15-IN-1 and GW108X.

InhibitorAssay TypeIC50 Value (µM)Reference
Kif15-IN-1 Microtubule Gliding Assay1.72[1]
GW108X ATPase Assay0.82[1][2][3]
GW108X Microtubule Gliding Assay0.734[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitor activity. The following are generalized protocols for the key experiments used to characterize Kif15 inhibitors, based on published literature.

Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Kif15 motor domain in the presence of microtubules. Inhibition of this activity is a primary indicator of a compound's direct effect on the motor's enzymatic function.

Principle: The release of inorganic phosphate (Pi) or the consumption of ATP is measured over time. A common method is the NADH-coupled enzymatic assay, where the oxidation of NADH is linked to ATP hydrolysis and can be monitored spectrophotometrically.

Methodology:

  • Reagents and Buffers:

    • Purified, truncated Kif15 motor domain construct (e.g., Kif15-N420).

    • Taxol-stabilized microtubules.

    • Assay Buffer (e.g., 25 mM Pipes pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase) and NADH.

    • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, ATP regeneration system, NADH, and a defined concentration of microtubules.

    • The Kif15 enzyme is added to the mixture.

    • The test inhibitor is added at various concentrations. A vehicle control (DMSO) is run in parallel.

    • The reaction is initiated by the addition of ATP.

    • The decrease in NADH absorbance at 340 nm is monitored in real-time using a spectrophotometer.

    • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. It provides a functional readout of motor activity and its inhibition.

Principle: Kinesin motors are immobilized on a glass surface. Fluorescently labeled microtubules are introduced, and in the presence of ATP, they are translocated along the surface by the motors. The velocity of microtubule gliding is measured.

Methodology:

  • Reagents and Buffers:

    • Purified Kif15 motor protein (e.g., Kif15-N700).

    • Rhodamine-labeled, taxol-stabilized microtubules.

    • Flow-cell chambers constructed from glass slides and coverslips.

    • Casein solution for blocking non-specific binding.

    • Motility Buffer (e.g., BRB80, casein, DTT, ATP).

    • Test inhibitor dissolved in a suitable solvent.

  • Procedure:

    • The flow-cell is sequentially incubated with an antibody against the motor's tag (if applicable), a blocking agent like casein, and finally the Kif15 motor protein to coat the surface.

    • Unbound protein is washed out.

    • Fluorescently labeled microtubules in motility buffer containing the test inhibitor at various concentrations are introduced into the chamber.

    • The movement of microtubules is observed and recorded using fluorescence microscopy.

    • The velocity of individual microtubules is determined using tracking software (e.g., ImageJ).

    • IC50 values are calculated by plotting the gliding velocity as a function of inhibitor concentration.[7][8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of Kif15 inhibition.

Kif15_Eg5_Pathway cluster_mitosis Mitotic Progression cluster_spindle_assembly Bipolar Spindle Assembly cluster_motors Motor Proteins cluster_inhibition Inhibition Scenario Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Centrosome_Separation Centrosome Separation Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosome_Duplication Centrosome Duplication Centrosome_Duplication->Centrosome_Separation Spindle_Bipolarity Spindle Bipolarity Centrosome_Separation->Spindle_Bipolarity Eg5 Eg5 Eg5->Centrosome_Separation Primary Force Kif15 Kif15 Kif15->Centrosome_Separation Redundant Force Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Eg5_Inhibitor->Kif15 Kif15 becomes essential Monopolar_Spindle Monopolar Spindle (Mitotic Arrest) Eg5_Inhibitor->Monopolar_Spindle Kif15_Inhibitor Kif15 Inhibitor Kif15_Inhibitor->Kif15 Kif15_Inhibitor->Monopolar_Spindle

Caption: The Kif15-Eg5 Mitotic Pathway.

Inhibitor_Evaluation_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Assays HTS High-Throughput Screen (e.g., ATPase assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds ATPase_Assay ATPase Assay (IC50 determination) Hit_Compounds->ATPase_Assay Gliding_Assay Microtubule Gliding Assay (IC50 determination) ATPase_Assay->Gliding_Assay Mechanism_Study Mechanism of Action Study (e.g., ATP/MT competition) Gliding_Assay->Mechanism_Study Cell_Viability Cell Viability Assay (e.g., HeLa cells) Mechanism_Study->Cell_Viability Spindle_Phenotype Spindle Phenotype Analysis (Monopolar Spindle Formation) Cell_Viability->Spindle_Phenotype Synergy_Studies Synergy Studies (with Eg5 inhibitors) Spindle_Phenotype->Synergy_Studies Lead_Compound Lead Compound Synergy_Studies->Lead_Compound

Caption: Experimental Workflow for Kif15 Inhibitor Evaluation.

Kif15_Inhibitor_Mechanisms cluster_motor Kif15 Motor Action cluster_inhibitors Inhibitor Mechanisms Kif15 Kif15 Motor Domain Microtubule Microtubule Kif15->Microtubule Binds ADP_Pi ADP + Pi Kif15->ADP_Pi Motility Processive Motility Kif15->Motility ATP ATP ATP->Kif15 Hydrolysis GW108X GW108X GW108X->Kif15 Prevents Microtubule Binding No_Motility Inhibition of Motility GW108X->No_Motility Kif15_IN_1 Kif15-IN-1 Kif15_IN_1->Kif15 Arrests in a Microtubule-Bound (Rigor-like) State Kif15_IN_1->No_Motility

Caption: Mechanisms of Action for Representative Kif15 Inhibitors.

Conclusion

The kinesin Kif15 represents a promising target for the development of novel anticancer therapeutics, particularly for overcoming resistance to Eg5 inhibitors. While specific data for this compound remains proprietary, the detailed characterization of analogous inhibitors like Kif15-IN-1 and GW108X provides a robust framework for future research in this area. The experimental protocols and conceptual diagrams presented in this guide offer a technical foundation for scientists and researchers aiming to discover and develop the next generation of Kif15-targeted therapies. The synergistic effect observed when combining Kif15 and Eg5 inhibitors underscores the potential of a dual-inhibition strategy in cancer treatment.[10]

References

Biological Activity of Kif15 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin family member 15 (Kif15) is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its role becomes particularly critical for the survival of cancer cells when the primary mitotic kinesin, Eg5, is inhibited. This functional redundancy makes Kif15 an attractive target for anticancer drug development, especially in the context of overcoming resistance to Eg5 inhibitors. This technical guide provides an in-depth overview of the biological activity of Kif15 inhibitors, with a focus on their mechanism of action, quantitative potency, and the experimental protocols used for their evaluation. While specific data for Kif15-IN-2 is not publicly available, this document leverages data from well-characterized Kif15 inhibitors, such as Kif15-IN-1 and GW108X, to provide a comprehensive framework for understanding the biological impact of inhibiting this important mitotic kinesin.

Introduction to Kif15 Biology

Kif15, also known as Kinesin-12, is a plus-end-directed microtubule motor protein that plays a key role in mitosis.[1] It functions to slide and cross-link microtubules, contributing to the establishment and maintenance of the bipolar spindle.[2][3] Under normal conditions, the function of Kif15 is often redundant with that of Eg5 (Kinesin-5). However, in the presence of Eg5 inhibitors, Kif15 becomes essential for spindle bipolarity and cell division, highlighting its potential as a therapeutic target in oncology.[2][3] Kif15 is also implicated in neuronal development.

Mechanism of Action of Kif15 Inhibitors

The primary mechanism of action for Kif15 inhibitors is the disruption of its motor function. By binding to the Kif15 motor domain, these small molecules interfere with its ATPase activity and its ability to move along microtubules. This inhibition leads to defects in spindle formation, particularly in cells reliant on Kif15 for this process, ultimately resulting in mitotic arrest and cell death. Some inhibitors may also work by disrupting the protein-protein interaction between Kif15 and its binding partner TPX2.[4]

Quantitative Assessment of Kif15 Inhibitor Potency

The potency of Kif15 inhibitors is typically determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of these compounds.

Table 1: In Vitro Potency of Selected Kif15 Inhibitors

CompoundAssay TypeKif15 ConstructIC50 (µM)Reference
Kif15-IN-1Microtubule-Gliding AssayKif15-N7001.72[2]
GW108XATPase AssayKif15-N4200.82[2]
GW305074XATPase AssayKif15-N4202.5[2]
Kif15-IN-1HeLa Cell Viability AssayEndogenous Kif15~20 (synergistic with Eg5i)[5]

Note: Data for this compound is not publicly available. The table presents data for other known Kif15 inhibitors to illustrate the range of potencies observed.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitor activity. Below are summaries of common experimental protocols.

Microtubule-Gliding Assay

This assay directly measures the ability of a Kif15 inhibitor to block the motor's movement.

  • Protein Expression and Purification: A truncated, constitutively active form of Kif15, such as Kif15-N700, is expressed (e.g., in E. coli) and purified.

  • Flow-Cell Preparation: A flow-cell is constructed using a glass slide and coverslip. The surface is coated with an antibody against a tag on the Kif15 protein (e.g., anti-His).

  • Motor Protein Immobilization: The purified Kif15 motor protein is introduced into the flow-cell and allowed to bind to the antibody-coated surface.

  • Microtubule Visualization: Fluorescently labeled microtubules are introduced into the flow-cell along with ATP to initiate motor activity.

  • Inhibitor Treatment: The inhibitor of interest (e.g., Kif15-IN-1) is added at various concentrations.

  • Data Acquisition and Analysis: The movement of microtubules is observed using fluorescence microscopy and recorded. The velocity of microtubule gliding is measured, and the IC50 value is determined by plotting velocity against inhibitor concentration.[2]

ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of Kif15, which is essential for its motor function.

  • Reaction Mixture Preparation: A reaction buffer containing purified Kif15 motor domain (e.g., Kif15-N420), microtubules (to stimulate activity), and ATP is prepared.

  • Inhibitor Addition: The Kif15 inhibitor is added to the reaction mixture at a range of concentrations.

  • ATPase Activity Measurement: The rate of ATP hydrolysis is measured by detecting the release of inorganic phosphate (Pi) or ADP. This can be done using various methods, such as a malachite green-based colorimetric assay.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to calculate the IC50 value.[2]

Cellular Viability and Spindle Assembly Assays

These assays assess the effect of Kif15 inhibitors on cancer cells.

  • Cell Culture: Cancer cell lines, such as HeLa or RPE-1 cells resistant to Eg5 inhibitors (K5I-resistant), are cultured under standard conditions.[2]

  • Compound Treatment: Cells are treated with the Kif15 inhibitor at various concentrations for a defined period (e.g., 72 hours).[5]

  • Cell Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying fluorescent protein expression (e.g., mCherry).[5][6]

  • Spindle Phenotype Analysis: For spindle assembly assays, cells are fixed and stained for microtubules (α-tubulin) and DNA (DAPI). The percentage of cells with monopolar or bipolar spindles is quantified by immunofluorescence microscopy.[2]

  • Data Analysis: Cell viability data is used to determine the GI50 (concentration for 50% growth inhibition). Spindle phenotype data reveals the inhibitor's effect on mitosis.

Signaling Pathways and Logical Relationships

Kif15's function is intricately linked to the cell cycle machinery and can be influenced by upstream signaling pathways. The inhibition of Kif15 has downstream consequences on mitotic progression.

Kif15_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Kif15-Mediated Spindle Assembly cluster_downstream Downstream Effects of Inhibition AURKA Aurora A Kinase Kif15 Kif15 AURKA->Kif15 Phosphorylation & Activation Microtubules Microtubules Kif15->Microtubules Slides and cross-links Bipolar_Spindle Bipolar Spindle Assembly Kif15->Bipolar_Spindle Drives centrosome separation Monopolar_Spindle Monopolar Spindle Formation TPX2 TPX2 TPX2->Kif15 Localization to spindle Microtubules->Bipolar_Spindle Component of Mitotic_Arrest Mitotic Arrest Kif15_IN_2 This compound Kif15_IN_2->Kif15 Inhibits motor activity Monopolar_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can induce

Caption: Kif15 signaling in mitosis and the impact of its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models ATPase_Assay ATPase Assay Biochem_IC50 Biochemical IC50 ATPase_Assay->Biochem_IC50 Gliding_Assay MT-Gliding Assay Gliding_Assay->Biochem_IC50 Cell_Viability Cell Viability Assay Biochem_IC50->Cell_Viability Guide dose selection Spindle_Assay Spindle Assembly Assay Biochem_IC50->Spindle_Assay Guide dose selection Cellular_Activity Cellular Activity Assessment Cell_Viability->Cellular_Activity Spindle_Assay->Cellular_Activity Xenograft Xenograft Models Cellular_Activity->Xenograft Inform in vivo studies Efficacy In Vivo Efficacy Xenograft->Efficacy Kif15_IN_2 This compound Kif15_IN_2->ATPase_Assay Kif15_IN_2->Gliding_Assay

Caption: A typical workflow for the evaluation of a Kif15 inhibitor.

Conclusion and Future Directions

Kif15 is a validated target for the development of novel anticancer therapeutics, particularly for overcoming resistance to Eg5 inhibitors. While specific biological data for this compound remains to be published, the methodologies and findings from studies on other Kif15 inhibitors like Kif15-IN-1 provide a robust framework for its future evaluation. Further research should focus on elucidating the detailed mechanism of action of new Kif15 inhibitors, their selectivity profiles, and their efficacy in preclinical cancer models, both as single agents and in combination with other antimitotic drugs. The development of potent and specific Kif15 inhibitors holds promise for expanding the arsenal of targeted cancer therapies.

References

Kif15-IN-2: A Technical Guide on its Role in Microtubule Dynamics and Potential as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15 (Kinesin Family Member 15), also known as Kinesin-12 or HKLP2, is a plus-end directed microtubule motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. Its function is particularly critical in the context of cancer therapy, as it can compensate for the inhibition of another key mitotic kinesin, Eg5 (KIF11), a primary target for anti-cancer drug development. This functional redundancy makes Kif15 a compelling target for combination therapies aimed at overcoming resistance to Eg5 inhibitors. Kif15-IN-2 is a small molecule inhibitor of Kif15, holding potential for research and therapeutic applications in cellular proliferative diseases. This technical guide provides an in-depth overview of this compound, its effects on microtubule dynamics, and the experimental methodologies used to characterize its activity.

While specific peer-reviewed data on this compound is limited, this guide will leverage available information and draw parallels from studies on the well-characterized Kif15 inhibitor, Kif15-IN-1, and other Kif15 inhibitors to provide a comprehensive understanding of its potential mechanism of action and effects.

Kif15 and its Role in Microtubule Dynamics

Kif15 is a motor protein that moves along microtubules, hydrolyzing ATP to generate force. Its primary functions in mitosis include:

  • Bipolar Spindle Maintenance: Kif15 is essential for maintaining the bipolarity of the mitotic spindle, particularly when the function of Eg5 is compromised.[1] It does this by cross-linking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.

  • Centrosome Separation: In conjunction with Eg5, Kif15 contributes to the proper separation of centrosomes during the early stages of mitosis.[1]

  • Regulation of Microtubule Dynamics: Kif15 has been shown to accumulate at the plus-ends of microtubules, where it can suppress catastrophe events (the switching from a growing to a shrinking state), thereby promoting microtubule polymerization.[2]

This compound: An Inhibitor of Kif15

This compound is a small molecule inhibitor targeting the motor domain of Kif15.[3] By inhibiting Kif15's ATPase activity, this compound is expected to disrupt its motor function, leading to defects in mitotic spindle formation and maintenance. This disruption ultimately results in mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells.

Chemical Properties of this compound
PropertyValue
CAS Number 672926-33-9
Molecular Formula C₂₃H₂₃N₅O₄S
Molecular Weight 481.53 g/mol
Appearance A solid powder
Solubility Soluble in DMSO

Source: MedChemExpress[4]

Quantitative Data on Kif15 Inhibition

Table 1: In Vitro Inhibition of Kif15 Activity

InhibitorAssay TypeTargetIC₅₀Reference
Kif15-IN-1Microtubule GlidingKif151.72 µM[5]
GW108XATPase AssayKif15-N4200.82 µM[5]
GW108XMicrotubule GlidingKif15-N700734 nM[5]

Table 2: Cellular Effects of Kif15 Inhibition

InhibitorCell LineAssay TypeEffectConcentrationReference
Kif15-IN-1MDA-MB231MTT AssayGI₅₀ = 85.94 µM24 h[1]
Kif15-IN-1MDA-MB231MTT AssayGI₅₀ = 57.95 µM48 h[1]
Kif15-IN-1 & IspinesibHeLaCell ViabilitySynergistic reduction in cell number20 µM Kif15-IN-1, 1 nM Ispinesib[6]
Kif15-IN-1 & FilanesibHeLaCell ViabilitySynergistic reduction in cell number20 µM Kif15-IN-1, 1 nM Filanesib[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitors. The following are generalized protocols for key experiments, which can be adapted for the study of this compound.

Kinesin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Kif15 motor domain in the presence of microtubules and varying concentrations of the inhibitor.

Principle: The ATPase activity of Kif15 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified Kif15 motor domain protein

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 80 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA)

  • ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)

  • NADH

  • This compound dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP regeneration system, NADH, and microtubules in a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding the purified Kif15 motor domain.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of this compound.

Microtubule Gliding Assay

This assay directly visualizes the effect of an inhibitor on the motor activity of Kif15.

Principle: Kif15 motors are adsorbed to a glass surface and propel fluorescently labeled microtubules. The velocity of microtubule gliding is measured in the presence and absence of the inhibitor.

Materials:

  • Purified Kif15 protein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Motility Buffer (e.g., BRB80 buffer, casein, ATP, DTT, and an anti-fade solution)

  • This compound dissolved in DMSO

  • Microscope slides and coverslips coated with an anti-casein antibody

  • Fluorescence microscope with a CCD camera

Procedure:

  • Construct a flow cell using a microscope slide and coverslip.

  • Coat the inside of the flow cell with anti-casein antibody, followed by casein to block non-specific binding.

  • Introduce the Kif15 motor protein solution into the flow cell and incubate to allow adsorption to the surface.

  • Wash out unbound motors with motility buffer.

  • Introduce the fluorescently labeled microtubules along with the motility buffer containing either this compound at various concentrations or DMSO.

  • Record time-lapse movies of microtubule gliding using a fluorescence microscope.

  • Analyze the movies to determine the average gliding velocity of the microtubules.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB231)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Add the solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence Staining of Mitotic Spindles

This technique allows for the visualization of the mitotic spindle and assessment of any abnormalities caused by this compound.

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.

Materials:

  • Cancer cell line cultured on coverslips

  • This compound

  • Fixation solution (e.g., cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for a desired time.

  • Fix the cells with cold methanol for 10 minutes.[9]

  • Permeabilize the cells with permeabilization buffer.[9]

  • Block non-specific antibody binding with blocking solution.[9]

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The inhibition of Kif15 by this compound is expected to impact several cellular processes and signaling pathways, primarily those related to mitosis and cell cycle control.

Kif15-Eg5 Functional Redundancy in Mitosis

Kif15 and Eg5 have partially redundant roles in establishing and maintaining the bipolar mitotic spindle. Inhibition of Eg5 alone can be compensated for by Kif15 activity in some cancer cells, leading to drug resistance. Therefore, dual inhibition of both Kif15 and Eg5 is a promising strategy to overcome this resistance.

Kif15_Eg5_Pathway cluster_0 Mitotic Progression Eg5 Eg5 (KIF11) Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle promotes Kif15 Kif15 Kif15->Bipolar_Spindle promotes (compensatory) Mitotic_Progression_Node Mitotic_Progression_Node Mitotic_Arrest Mitotic Arrest Cell_Death Cell Death Mitotic_Arrest->Cell_Death leads to Eg5_Inhibitor Eg5 Inhibitor (e.g., Ispinesib) Eg5_Inhibitor->Eg5 inhibits Eg5_Inhibitor->Mitotic_Arrest induces Kif15_IN_2 This compound Kif15_IN_2->Kif15 inhibits Kif15_IN_2->Mitotic_Arrest induces

Caption: Kif15 and Eg5 interplay in mitosis and the effect of their inhibitors.

Experimental Workflow for this compound Characterization

A logical workflow for the preclinical evaluation of this compound would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Kif15_IN_2_Workflow cluster_workflow This compound Characterization Workflow start This compound biochemical_assays Biochemical Assays start->biochemical_assays atpase_assay ATPase Assay (Determine IC50) biochemical_assays->atpase_assay gliding_assay Microtubule Gliding Assay (Confirm motor inhibition) biochemical_assays->gliding_assay cellular_assays Cellular Assays biochemical_assays->cellular_assays viability_assay Cell Viability Assay (Determine GI50) cellular_assays->viability_assay immunofluorescence Immunofluorescence (Observe spindle defects) cellular_assays->immunofluorescence mechanism_studies Mechanism of Action Studies cellular_assays->mechanism_studies synergy_studies Synergy with Eg5 Inhibitors mechanism_studies->synergy_studies

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable research tool for studying the role of Kif15 in microtubule dynamics and mitotic progression. While specific data on this compound is currently limited, the established methodologies and the wealth of information on other Kif15 inhibitors provide a solid framework for its investigation. The potential for Kif15 inhibitors to overcome resistance to Eg5-targeted therapies underscores the importance of continued research in this area. Further studies are warranted to fully elucidate the quantitative effects and detailed mechanism of action of this compound, which will be critical for its potential development as a therapeutic agent in oncology.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Kif15-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Kinesin family member 15 (KIF15), also known as Kinesin-12 or HKLP2, is a plus-end directed motor protein essential for the proper formation and maintenance of the bipolar mitotic spindle during cell division.[1] KIF15 functions in concert with other mitotic motors, such as Kinesin-5 (Eg5), to drive centrosome separation and establish spindle bipolarity.[1] Notably, KIF15 can compensate for the loss of Eg5 function, a mechanism that has been implicated in the development of resistance to Eg5-targeting anticancer drugs.[1] This functional redundancy makes KIF15 an attractive target for the development of novel antimitotic agents, particularly for use in combination therapies.

Recent studies have highlighted the role of KIF15 in various cancers, where its overexpression is often correlated with poor prognosis.[2][3] KIF15 has been shown to promote cancer cell proliferation, at least in part, through the activation of the MEK-ERK signaling pathway.[2][3][4][5][6]

Kif15-IN-2 is a small molecule inhibitor of KIF15. While detailed characterization of this compound is limited in peer-reviewed literature, these application notes provide generalized protocols for its in vitro evaluation based on established assays for other well-characterized KIF15 inhibitors, such as Kif15-IN-1 and GW108X. These protocols are intended to serve as a starting point for researchers to investigate the biochemical and cellular effects of this compound.

Data Presentation: In Vitro Inhibitory Activity of Reference KIF15 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for reference KIF15 inhibitors. This data can be used as a benchmark when evaluating the potency of this compound.

CompoundAssay TypeTargetIC50 (µM)Reference
Kif15-IN-1 Microtubule GlidingKIF151.72[1]
Microtubule GlidingKIF150.203[7]
Cell Viability (HeLa)KIF150.2[8]
GW108X ATPase ActivityKIF150.82[1][9][10]
Microtubule GlidingKIF150.734[1]

Signaling Pathway

KIF15 has been demonstrated to play a role in activating the MEK-ERK signaling pathway, which is crucial for cell proliferation.[2][3][4][5][6] Inhibition of KIF15 would be expected to lead to the downregulation of this pathway.

KIF15_Signaling_Pathway KIF15 KIF15 MEK MEK KIF15->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Kif15_IN_2 This compound Kif15_IN_2->KIF15 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays atpase KIF15 ATPase Assay (Determine IC50) gliding Microtubule Gliding Assay (Determine IC50, Mechanism) atpase->gliding viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) gliding->viability spindle Mitotic Spindle Analysis (Immunofluorescence) viability->spindle pathway Pathway Analysis (Western Blot for p-ERK) spindle->pathway start This compound start->atpase

References

Application Notes and Protocols for Kif15-IN-2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a critical role in the formation of the bipolar spindle during mitosis.[1][2] Its ability to compensate for the inhibition of another key mitotic kinesin, Eg5 (also known as KIF11), has made it a target of interest in oncology, particularly in the context of overcoming resistance to Eg5 inhibitors.[1][2] Kif15-IN-2 is a small molecule inhibitor of KIF15 with potential as an anticancer agent. These application notes provide a summary of the available data on the use of KIF15 inhibitors in cancer cell lines and detailed protocols for evaluating their efficacy.

Note: Publicly available data specifically for this compound is limited. The following data and protocols are largely based on its close analog, Kif15-IN-1, and established methodologies. Researchers should use this information as a starting point and optimize conditions for their specific cell lines and experimental setups.

Mechanism of Action

KIF15, in conjunction with Eg5, is essential for establishing and maintaining the bipolar mitotic spindle, a prerequisite for proper chromosome segregation and cell division.[3] Inhibition of KIF15 disrupts this process, leading to mitotic arrest and subsequent cell death. In some cancer cells, particularly those resistant to Eg5 inhibitors, KIF15's role becomes more prominent, making it a viable therapeutic target.[2][4] The inhibition of KIF15 has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[5][6]

The signaling pathways associated with KIF15 activity in cancer are multifaceted and can include the MEK-ERK pathway, which is involved in cell proliferation, and the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[2][7]

Data Presentation

The following tables summarize the effective concentrations of the KIF15 inhibitor Kif15-IN-1 in various cancer cell lines. This data can serve as a reference for determining the starting concentrations for experiments with this compound.

Table 1: Effective Concentrations of Kif15-IN-1 in Cancer Cell Lines

Cell LineCancer TypeAssayEffective ConcentrationReference
HeLaCervical CancerCell ViabilitySynergistic effects observed at 20 µM with Eg5 inhibitors[2]
Gastric Cancer CellsGastric CancerAntitumor ProliferationSynergistic effects with ispinesib (Eg5 inhibitor)[3]
MDA-MB-231Triple-Negative Breast CancerCell Viability (MTT)GI50: 58 µM[5]
MCF7Estrogen Receptor-Positive Breast CancerCell Viability (MTT)GI50: Not specified, but cytotoxic effects observed[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualization of Pathways and Workflows

KIF15_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition cluster_cell_fate Cellular Outcomes cluster_signaling Associated Signaling KIF15 KIF15 Spindle Bipolar Spindle Assembly KIF15->Spindle Promotes Cell_Cycle_Arrest Cell Cycle Arrest KIF15->Cell_Cycle_Arrest Inhibition leads to MEK_ERK MEK-ERK Pathway KIF15->MEK_ERK Modulates p53 p53 Pathway KIF15->p53 Modulates Eg5 Eg5 (KIF11) Eg5->Spindle Promotes Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Disruption leads to Kif15_IN_2 This compound Kif15_IN_2->KIF15 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MEK_ERK->Cell_Cycle_Arrest p53->Apoptosis

Caption: KIF15 Signaling and Inhibition Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Cell_Culture->Cell_Cycle Kif15_IN_2_Prep This compound Preparation (Serial Dilutions) Kif15_IN_2_Prep->Viability Kif15_IN_2_Prep->Apoptosis Kif15_IN_2_Prep->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

Caption: General Experimental Workflow.

References

Application of Kif15-IN-2 in Prostate Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and experimental protocols for Kif15-IN-2, a small molecule inhibitor of the kinesin family member 15 (KIF15), in the context of prostate cancer research. While specific published data on this compound in prostate cancer is limited, this guide is based on the established role of KIF15 in prostate cancer progression and resistance to therapy.

KIF15 has emerged as a critical player in prostate cancer, particularly in the development of resistance to androgen receptor (AR) targeted therapies like enzalutamide.[1][2] Its multifaceted role extends from its canonical function in mitotic spindle formation to the regulation of key oncogenic signaling pathways.[3][4] Aberrant expression of KIF15 is linked to the proliferation, migration, and invasive capabilities of cancer cells, making it a promising therapeutic target.[3][4] this compound is a research chemical available as a KIF15 inhibitor with potential applications in prostate cancer studies.[1][5][6][7][8]

Rationale for Targeting KIF15 in Prostate Cancer

Recent studies have elucidated several mechanisms by which KIF15 promotes prostate cancer progression, providing a strong rationale for the use of inhibitors like this compound:

  • Stabilization of Androgen Receptor (AR) and its Splice Variants: KIF15 directly binds to the N-terminus of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. This interaction prevents their degradation by recruiting the deubiquitinating enzyme USP14.[1][9] This stabilization of AR/AR-V7 is a key mechanism of resistance to enzalutamide.[1]

  • Activation of Oncogenic Signaling Pathways: KIF15 has been shown to promote prostate cancer progression by activating the EGFR signaling pathway.[10] Additionally, knockdown of KIF15 in prostate cancer cells has been demonstrated to induce apoptosis through the PI3K/Akt signaling pathway.[11][12]

  • Reciprocal Activation with AR: A positive feedback loop exists where transcriptionally active AR can stimulate the expression of KIF15, further driving the mechanisms of therapy resistance.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on KIF15 inhibition or knockdown in cancer cells. This data, primarily from studies using Kif15-IN-1 or siRNA, can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentrations of KIF15 Inhibitors in Cancer Cells

InhibitorCancer TypeAssayIC50Reference
Kif15-IN-1Not SpecifiedMT-gliding assay1.72 µM[13]
GW108XNot SpecifiedATPase assay0.82 µM[13]

Table 2: Effects of KIF15 Inhibition/Knockdown on Cancer Cell Viability

Cell LineCancer TypeMethodEffectReference
OVCAR-3Ovarian CancerKIF18A-IN-15IC50: 0.01-0.1 µM[6]
HeLa (K5I-resistant)Cervical CancerKif15-IN-1 + K5ISynergistic decrease in cell viability[13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving KIF15 in prostate cancer and a general workflow for evaluating this compound.

KIF15_Signaling_Pathway cluster_AR Androgen Receptor Signaling cluster_EGFR EGFR Signaling AR AR / AR-V7 KIF15 KIF15 AR->KIF15 Upregulates Transcription Proteasome Proteasomal Degradation AR->Proteasome Inhibited Degradation USP14 USP14 USP14->AR Deubiquitinates KIF15->AR Binds and Stabilizes KIF15->USP14 Recruits EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation KIF15_EGFR KIF15 KIF15_EGFR->EGFR Binds and Stabilizes Kif15_IN_2 This compound Kif15_IN_2->KIF15 Inhibits Kif15_IN_2->KIF15_EGFR Inhibits

Caption: KIF15 Signaling Pathways in Prostate Cancer.

Experimental_Workflow start Start: Prostate Cancer Cell Lines (e.g., LNCaP, C4-2B, 22Rv1) treatment Treat with This compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (KIF15, AR, AR-V7, p-Akt, p-ERK) treatment->western apoptosis Apoptosis Assay (Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end End: Data Analysis and Conclusion viability->end western->end apoptosis->end cell_cycle->end

References

Application Notes and Protocols: Kif15-IN-2 in Combination with Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Kif15-IN-2, a potent inhibitor of the mitotic kinesin Kif15, particularly in combination with inhibitors of Eg5 (also known as KIF11). The dual inhibition of these key mitotic motors presents a promising strategy to overcome resistance to Eg5 inhibitors and induce synergistic anti-cancer effects.

Introduction

Eg5 is a crucial motor protein for the establishment of the bipolar mitotic spindle, making it an attractive target for anti-cancer therapies. However, the clinical efficacy of Eg5 inhibitors has been limited, in part due to a compensatory mechanism involving Kif15.[1][2] Kif15 can take over the function of Eg5 in spindle assembly, allowing cancer cells to evade mitotic arrest and continue proliferating.[1][2] The combination of a Kif15 inhibitor, such as this compound, with an Eg5 inhibitor is a rational approach to abrogate this resistance mechanism and achieve a more potent anti-proliferative effect.[3][4]

While specific quantitative data for this compound is not extensively available in the public domain, the following data for the structurally related compound, Kif15-IN-1, serves as a strong proxy and is presented here to guide experimental design.

Data Presentation

Table 1: In Vitro Potency of Kif15 and Eg5 Inhibitors
CompoundTargetAssay TypeIC50Reference
Kif15-IN-1Kif15Microtubule Gliding Assay1.72 µM[5]
IspinesibEg5Microtubule Gliding Assay1 nM[3]
FilanesibEg5Microtubule Gliding Assay1 nM[3]
Table 2: Synergistic Inhibition of HeLa Cell Proliferation by Kif15-IN-1 and Eg5 Inhibitors

This table summarizes the synergistic effect on HeLa cell viability after 72 hours of treatment, as determined by the Bliss independence model. A Bliss score greater than 0 indicates synergy.

Kif15-IN-1 ConcentrationEg5 InhibitorEg5 Inhibitor ConcentrationObserved Inhibition (%)Bliss Synergy ScoreReference
20 µMIspinesib1 nM~75%> 20[3]
20 µMFilanesib1 nM~80%> 25[3]

Signaling Pathways and Experimental Workflows

MitoticSpindleAssembly

ExperimentalWorkflow cluster_vitro In Vitro Characterization cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Interpretation ADP_Glo ADP-Glo Kinase Assay (Biochemical Potency) IC50_Calc IC50 Determination ADP_Glo->IC50_Calc MT_Gliding Microtubule Gliding Assay (Motor Function) MT_Gliding->IC50_Calc Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Synergy_Analysis Synergy Analysis (Bliss Independence) Cell_Viability->Synergy_Analysis Synergy_Score Synergy Score Calculation Synergy_Analysis->Synergy_Score Spindle_Assay Spindle Morphology Assay (Immunofluorescence) Phenotype_Quant Phenotype Quantification (Monopolar Spindles) Spindle_Assay->Phenotype_Quant

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and an Eg5 inhibitor, alone and in combination, on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and Eg5 inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the Eg5 inhibitor in complete medium.

    • For single-agent dose-response curves, add 100 µL of the diluted compounds to the respective wells.

    • For combination studies, create a dose matrix. Add 50 µL of the this compound dilution followed by 50 µL of the Eg5 inhibitor dilution to the appropriate wells.

    • Include vehicle control wells (containing DMSO at the same final concentration as the drug-treated wells).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Synergy Analysis (Bliss Independence Model)

This method is used to determine if the combined effect of two drugs is greater than the sum of their individual effects.

Principle: The Bliss independence model assumes that the two drugs act independently. The expected fractional inhibition of the combination (E_exp) is calculated from the fractional inhibition of each drug alone (E_A and E_B) using the formula:

E_exp = E_A + E_B - (E_A * E_B)

The synergy score is the difference between the observed inhibition (E_obs) and the expected inhibition (E_exp):

Bliss Synergy Score = E_obs - E_exp

A positive score indicates synergy, a negative score indicates antagonism, and a score of zero indicates an additive effect.

Procedure:

  • Obtain dose-response data for each drug individually and in combination from the cell viability assay.

  • For each combination of doses, calculate the expected fractional inhibition using the Bliss independence formula.

  • Calculate the Bliss synergy score by subtracting the expected inhibition from the observed inhibition.

  • Visualize the synergy scores across the dose matrix, for example, using a heat map.

Microtubule Gliding Assay

This assay measures the ability of motor proteins to move microtubules along a surface, and the inhibitory effect of compounds on this motility.

Materials:

  • Purified Kif15 and Eg5 motor proteins

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • ATP

  • Casein solution (for blocking)

  • Microscope slides and coverslips

  • Total internal reflection fluorescence (TIRF) microscope

Procedure:

  • Flow Chamber Preparation: Construct a flow chamber using a microscope slide and coverslip.

  • Motor Protein Adsorption: Introduce a solution of the motor protein (Kif15 or Eg5) into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

  • Blocking: Wash out unbound motor protein and block the surface with a casein solution to prevent non-specific binding of microtubules.

  • Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

  • Initiation of Motility: Add motility buffer containing ATP and the inhibitor (this compound or Eg5 inhibitor) at various concentrations.

  • Imaging: Observe and record the movement of microtubules using a TIRF microscope.

  • Data Analysis: Measure the velocity of microtubule gliding. Plot velocity as a function of inhibitor concentration to determine the IC50.

ADP-Glo™ Kinase Assay

This assay measures the ATPase activity of kinesin motors and the effect of inhibitors.

Materials:

  • Purified Kif15 motor protein

  • Microtubules

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing Kif15, microtubules, ATP, and varying concentrations of this compound in the appropriate reaction buffer. Include no-enzyme and no-inhibitor controls.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition of Kif15 ATPase activity at each inhibitor concentration to determine the IC50.

Spindle Morphology Assay (Immunofluorescence)

This protocol is for visualizing the effects of this compound and Eg5 inhibitor treatment on mitotic spindle formation.

Materials:

  • Cancer cell line of interest grown on coverslips

  • This compound and Eg5 inhibitor

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, an Eg5 inhibitor, or the combination for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Fixation: Wash the cells with PBS and fix them.

  • Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin to label the microtubules of the spindle.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the DNA with DAPI.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of mitotic cells with monopolar spindles in each treatment condition. An increase in the percentage of monopolar spindles indicates effective inhibition of spindle bipolarity.

References

Kif15-IN-2: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15-IN-2 is a small molecule inhibitor targeting the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2).[1][2] Kif15 plays a crucial role in cell division by contributing to the formation and maintenance of the bipolar spindle, a microtubule-based structure essential for accurate chromosome segregation.[3][4] It functions in concert with another mitotic kinesin, Eg5 (KIF11), and can compensate for the loss of Eg5 function, a mechanism implicated in the development of resistance to Eg5 inhibitors in cancer therapy.[5][6] This functional redundancy makes Kif15 an attractive target for the development of novel anti-mitotic agents, particularly in the context of overcoming chemotherapy resistance.[5][6] this compound is a valuable tool for studying the cellular functions of Kif15 and for high-throughput screening (HTS) campaigns aimed at discovering and characterizing new Kif15 inhibitors.[7]

Kif15 Signaling in Mitotic Spindle Assembly

Kif15 is a plus-end-directed motor protein that can crosslink and slide microtubules, contributing to the outward forces necessary for separating spindle poles. Its activity and localization are tightly regulated during mitosis. The microtubule-associated protein TPX2 is known to play a role in recruiting Kif15 to spindle microtubules. A simplified schematic of Kif15's role in establishing and maintaining the bipolar spindle is presented below.

Kif15_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle_assembly Spindle Assembly Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Eg5 Eg5 Prometaphase->Eg5 activates Kif15 Kif15 Prometaphase->Kif15 activates Centrosome_Separation Centrosome Separation Bipolar_Spindle_Formation Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle_Formation Spindle_Maintenance Spindle Maintenance Bipolar_Spindle_Formation->Spindle_Maintenance Eg5->Centrosome_Separation drives Kif15->Centrosome_Separation compensates for Eg5 inhibition Kif15->Spindle_Maintenance maintains TPX2 TPX2 TPX2->Kif15 recruits to microtubules Kif15_IN_2 This compound Kif15_IN_2->Kif15 inhibits

Caption: Kif15's role in mitotic spindle assembly.

Quantitative Data for Kif15 Inhibitors

CompoundAssay TypeTargetIC50Reference
This compound -Kif15Not Publicly Available-
Kif15-IN-1Microtubule Gliding AssayRecombinant His6-tagged Kif15 (N700)0.2 µM[8]
GW108XATPase AssayKif15-N4200.82 µM[5]
GW108XMicrotubule Gliding AssayKif15-N700734 nM[5]
Lead Compound 1 (from HTS)AlphaScreenKIF15-TPX2 PPI2 µM[9]
Lead Compound 2 (from HTS)AlphaScreenKIF15-TPX2 PPI6 µM[9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize Kif15 inhibitors like this compound in a high-throughput screening format.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing Kif15 inhibitors involves a primary biochemical screen followed by secondary biochemical and cell-based assays for confirmation and further characterization.

HTS_Workflow Start Start HTS Primary_Screen Primary Screen: Biochemical ATPase Assay (384-well format) Start->Primary_Screen Hit_Identification Identify Initial Hits (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50 values Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Microtubule Gliding Assay Dose_Response->Secondary_Assay Orthogonal_Assay Orthogonal Assay: Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Secondary_Assay->Orthogonal_Assay Lead_Optimization Lead Optimization Orthogonal_Assay->Lead_Optimization

References

Troubleshooting & Optimization

Kif15-IN-2 not inhibiting cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kif15-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation, particularly regarding its effect on cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell proliferation?

A1: this compound is an inhibitor of the mitotic kinesin Kif15.[1][2] Kif15, also known as Kinesin-12, is a motor protein essential for proper mitotic spindle formation and cell division.[1] By inhibiting Kif15, this compound is expected to disrupt mitosis, leading to an inhibition of cell proliferation in various tumor cell lines.[1]

Q2: What is the mechanism of action of Kif15?

A2: Kif15 is a plus-end-directed motor protein that plays a crucial role in establishing and maintaining the bipolar mitotic spindle. It functions by cross-linking and sliding microtubules, which is vital for the separation of spindle poles during prometaphase.[3] Kif15 has partially overlapping functions with another mitotic kinesin, Eg5 (also known as KIF11), and can compensate for its inhibition, which has implications for cancer therapy.[4][5][6]

Q3: In which signaling pathways is Kif15 involved?

A3: Kif15 has been shown to be involved in key signaling pathways that regulate cell proliferation and survival, including the MEK-ERK and PI3K-Akt pathways. Overexpression of Kif15 can lead to the activation of these pathways, promoting cancer cell growth.[7]

Q4: Is this compound the same as Kif15-IN-1?

A4: this compound and Kif15-IN-1 are distinct small molecule inhibitors of Kif15. While both target Kif15, they are different chemical entities. Kif15-IN-1 is a quinazolinedione derivative that has been more extensively characterized in the scientific literature.[4][5][8][9][10] this compound is also a potent Kif15 inhibitor.[1]

Troubleshooting Guide: this compound Not Inhibiting Cell Proliferation

If you are observing a lack of anti-proliferative effect with this compound in your experiments, please consult the following troubleshooting guide.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_compound 1. Compound Issues cluster_protocol 2. Protocol Issues cluster_cell_line 3. Cell Line Issues start Start: This compound shows no anti-proliferative effect compound_check 1. Compound Integrity and Handling start->compound_check protocol_review 2. Experimental Protocol Review compound_check->protocol_review Compound OK solubility Solubility Issues? compound_check->solubility cell_line_considerations 3. Cell Line Specific Factors protocol_review->cell_line_considerations Protocol OK incubation_time Incubation Time? protocol_review->incubation_time data_analysis 4. Data Analysis and Interpretation cell_line_considerations->data_analysis Cell Line OK resistance Cell Line Resistant? cell_line_considerations->resistance solution Resolution data_analysis->solution Analysis OK storage Improper Storage? solubility->storage No concentration Incorrect Concentration? storage->concentration No assay_choice Assay Type? incubation_time->assay_choice No controls Controls Appropriate? assay_choice->controls No expression Low Kif15 Expression? resistance->expression No health Poor Cell Health? expression->health No

Caption: Troubleshooting workflow for addressing lack of this compound activity.

Potential Issue Possible Causes Recommended Actions
1. Compound Integrity and Handling - Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to compound degradation. - Solubility: this compound may not be fully dissolved in the vehicle solvent, leading to a lower effective concentration. - Concentration Errors: Inaccurate calculation or dilution of the stock solution.- Storage: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.[2] - Solubility: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO). Use sonication or gentle warming if necessary to ensure complete dissolution. Prepare fresh dilutions for each experiment. - Concentration Verification: Double-check all calculations for preparing stock and working solutions. If possible, verify the concentration of the stock solution using an analytical method.
2. Experimental Protocol - Inappropriate Incubation Time: The duration of treatment may be too short to observe an anti-proliferative effect. - Incorrect Assay Choice: The selected cell viability assay may not be sensitive enough or may be incompatible with the compound or cell line. - Suboptimal Cell Seeding Density: Cell density can influence the response to a cytotoxic agent. - Presence of Serum: Components in the serum of the cell culture medium may bind to the inhibitor, reducing its effective concentration.- Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing an effect. - Assay Optimization: Consider using an alternative or complementary cell viability assay (e.g., CellTiter-Glo® for ATP measurement vs. MTT for metabolic activity). - Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth during the experiment and a sufficient dynamic range for the assay. - Serum Concentration: If feasible, perform experiments in reduced-serum or serum-free media, or test for potential interference from serum components.
3. Cell Line-Specific Factors - Low Kif15 Expression: The chosen cell line may have low endogenous expression of Kif15, making it less dependent on this kinesin for proliferation. - Redundancy with other Kinesins: In some cell lines, other kinesins like Eg5 (KIF11) can compensate for the loss of Kif15 function.[4][5][6] - Drug Efflux Pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. - Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may respond differently to treatment.- Verify Kif15 Expression: Confirm Kif15 expression in your cell line at the protein level (Western blot) or mRNA level (RT-qPCR). - Co-inhibition: Consider co-treatment with an Eg5 inhibitor to overcome functional redundancy. - Use Efflux Pump Inhibitors: Test for the involvement of efflux pumps by co-administering a known efflux pump inhibitor. - Maintain Cell Culture Quality: Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a low passage number range.
4. Data Analysis and Interpretation - Inappropriate Controls: Lack of proper controls (e.g., vehicle-only, untreated) can lead to misinterpretation of the results. - High Background Signal: The assay may have a high background signal, masking the true effect of the inhibitor. - Data Normalization: Incorrect normalization of the data can obscure the inhibitory effect.- Include Proper Controls: Always include untreated and vehicle-only (e.g., DMSO) controls in your experimental setup. - Background Subtraction: Ensure proper background subtraction according to the assay protocol. - Normalize to Controls: Normalize the data from treated wells to the vehicle-only control to accurately determine the percentage of inhibition.

Quantitative Data for Kif15 Inhibitors

Inhibitor Assay Type Cell Line / System IC₅₀ / GI₅₀ Reference
Kif15-IN-1MT-gliding assayRecombinant Kif151.72 µM[4]
Kif15-IN-1Cell Viability (MTT)MDA-MB-231 (48h)57.95 ± 3.99 µM[9]
Kif15-IN-1Cell Viability (MTT)MCF7 (48h)61.9 ± 0.8 µM[9]
GW108XATPase assayRecombinant Kif150.82 µM[4]
GW108XMT-gliding assayRecombinant Kif15734 nM[4]
Lead Compound 1AlphaScreen (KIF15-TPX2 PPI)Biochemical2 µM[11][12]
Lead Compound 2AlphaScreen (KIF15-TPX2 PPI)Biochemical6 µM[11][12]

It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.

Key Experimental Protocols

Cell Viability Assessment

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Cells of interest

    • Opaque-walled 96-well or 384-well plates

    • This compound

    • CellTiter-Glo® Reagent

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled multiwell plate.

    • Treat cells with this compound and controls for the desired time.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells of interest

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with this compound and controls.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.

Visualizations

Diagram: Kif15 Signaling Pathway in Cell Proliferation

Kif15_Signaling Kif15 Kif15 MEK MEK Kif15->MEK activates PI3K PI3K Kif15->PI3K activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Akt Akt PI3K->Akt activates Akt->Proliferation promotes Kif15_IN_2 This compound Kif15_IN_2->Kif15

Caption: Kif15 promotes proliferation via MEK-ERK and PI3K-Akt pathways.

Diagram: Experimental Workflow for Testing this compound

Experimental_Workflow cluster_assays Perform Assays start Start: Prepare Cell Culture treatment Treat cells with This compound (Dose-response) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis analysis Data Analysis: - IC50 Calculation - Cell Cycle Distribution viability_assay->analysis cell_cycle_analysis->analysis end Conclusion analysis->end

Caption: Workflow for assessing this compound's effect on cell proliferation.

References

Optimizing Kif15-IN-2 Dosage for Specific Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Kif15-IN-2 for various cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the kinesin family member 15 (Kif15).[1][2] Kif15, also known as Kinesin-12, is a motor protein crucial for the proper formation and maintenance of the bipolar mitotic spindle during cell division.[1] By inhibiting Kif15, this compound disrupts spindle dynamics, leading to mitotic arrest and subsequent inhibition of cellular proliferation in various tumor cell lines.[1]

Q2: What is a recommended starting concentration for this compound in a new cell line?

For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting point, based on data from the related inhibitor Kif15-IN-1, would be a wide concentration range from 0.1 µM to 100 µM.[3][4] For Kif15-IN-1, synergistic effects with other inhibitors have been observed at concentrations around 20 µM in HeLa cells.[5][6]

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C for long-term stability.[7] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).

Q4: How long should I treat my cells with this compound?

The optimal treatment duration will vary depending on the cell line and the experimental endpoint. For cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to assess the anti-proliferative effects.[3][5] For mechanism-of-action studies, such as analyzing mitotic arrest, shorter time points (e.g., 16-24 hours) may be more appropriate.

Q5: Are there any known resistance mechanisms to Kif15 inhibitors?

While specific resistance mechanisms to this compound are not well-documented, resistance to inhibitors of the related kinesin Eg5 (KIF11) can be mediated by the upregulation of KIF15.[8] This suggests that co-targeting both KIF11 and KIF15 could be a strategy to overcome resistance.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher concentration range.
Cell line is resistant to Kif15 inhibition. Consider measuring Kif15 expression levels in your cell line. Investigate potential compensatory mechanisms, such as the upregulation of other mitotic kinesins like Eg5.
Incorrect inhibitor preparation or storage. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained.
Short incubation time. Increase the duration of inhibitor treatment (e.g., up to 72 hours).
High variability between replicates Uneven cell seeding. Ensure a single-cell suspension and proper mixing before seeding.
Inconsistent inhibitor concentration. Prepare a master mix of the inhibitor at the final concentration to add to all replicate wells.
Edge effects in multi-well plates. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Cell death observed at all concentrations Inhibitor concentration is too high. Test a lower range of concentrations in your dose-response experiment.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity.
Precipitation of the compound in culture medium Poor solubility. Prepare fresh dilutions from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles of the stock solution. If precipitation persists, consider using a different formulation or solubilizing agent, if compatible with your cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related inhibitor, Kif15-IN-1 , in different cancer cell lines. This data can be used as a reference point for designing initial experiments with this compound, keeping in mind that IC50 values can vary between inhibitors and cell lines.

Cell LineAssay TypeIC50 (µM)Reference
HeLaMicrotubule Gliding Assay1.72[4]
KIRC-1 (K5I-resistant RPE-1)Cell Viability~25 (to induce monopolar spindles)[4]
MDA-MB-231 (Breast Cancer)Cell Viability (48h)57.95 ± 3.99[3]
MCF7 (Breast Cancer)Cell Viability (48h)Not specified, but cytotoxic[3]
Gastric Cancer CellsCell ViabilityNot specified, synergistic with ispinesib[3]
Epithelial Ovarian CancerAlphaScreen (PPI with TPX2)2 and 6 (for two lead compounds)[8]

Experimental Protocols

Protocol: Determining the Optimal Dosage of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the IC50 value of this compound in a specific cell line.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Kif15_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Kif15 Function cluster_2 Downstream Effects cluster_3 Inhibition Kif15_Gene KIF15 Gene Kif15_Protein Kif15 Protein Kif15_Gene->Kif15_Protein Transcription & Translation Spindle_Assembly Mitotic Spindle Assembly Kif15_Protein->Spindle_Assembly MEK_ERK MEK/ERK Pathway Kif15_Protein->MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway Kif15_Protein->PI3K_Akt Activates Microtubules Microtubules Microtubules->Spindle_Assembly Cell_Proliferation Cell Proliferation Spindle_Assembly->Cell_Proliferation MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Kif15_IN_2 This compound Kif15_IN_2->Kif15_Protein Inhibits

Caption: Kif15 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Initial Dose-Response Assay (e.g., 0.1 - 100 µM) Start->Dose_Response Determine_IC50 2. Determine IC50 Value Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (e.g., 24h, 48h, 72h) Determine_IC50->Time_Course Select_Optimal 4. Select Optimal Concentration & Time Time_Course->Select_Optimal Mechanism_Studies 5. Downstream Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Select_Optimal->Mechanism_Studies End End: Optimized Protocol Mechanism_Studies->End

Caption: Experimental Workflow for this compound Dosage Optimization.

Troubleshooting_Logic Action Action Outcome Outcome Negative_Outcome Negative_Outcome Start Inhibitory Effect Observed? Check_Concentration Is Concentration Range Appropriate? Start->Check_Concentration No Proceed Proceed with Further Experiments Start->Proceed Yes Increase_Concentration Action: Increase Concentration Range Check_Concentration->Increase_Concentration No Check_Cell_Line Action: Check Kif15 Expression / Consider Resistant Line Check_Concentration->Check_Cell_Line Yes Re-evaluate Re-evaluate Experiment Increase_Concentration->Re-evaluate Check_Cell_Line->Re-evaluate

References

Technical Support Center: Kif15-IN-2 and Kinesin Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Kif15-IN-2 and other kinesin inhibitors in their experiments. The focus is to address potential off-target effects and provide methodologies for their assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a motor protein crucial for the proper formation and maintenance of the bipolar mitotic spindle during cell division. It functions redundantly with another mitotic kinesin, KIF11 (also known as Eg5), in this process.

Q2: I am observing unexpected phenotypes in my this compound treated cells that are not consistent with Kif15 inhibition alone. What could be the cause?

Unexpected phenotypes can arise from off-target effects of the inhibitor. While specific off-target data for this compound is not extensively published, it is crucial to consider that small molecule inhibitors can interact with other proteins, particularly those with similar ATP-binding pockets, such as other kinesins or kinases.

Q3: How can I experimentally assess the potential off-target effects of this compound?

Several methods can be employed to identify off-target interactions:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.

  • Chemical Proteomics: Techniques like affinity chromatography or activity-based protein profiling can identify proteins from cell lysates that directly bind to the inhibitor.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of KIF15 gene silencing (e.g., using siRNA or CRISPR). Discrepancies may point towards off-target effects.

Q4: Are there known resistance mechanisms to Kif15 inhibitors?

While specific resistance mechanisms to this compound are not well-documented, a known mechanism of resistance to KIF11 (Eg5) inhibitors involves the upregulation of KIF15. This highlights the functional redundancy between these two kinesins in mitotic spindle assembly. Therefore, when inhibiting KIF15, it is important to consider the expression and activity of KIF11.

Troubleshooting Guides

Problem 1: Inconsistent results with this compound treatment across different cell lines.
  • Possible Cause 1: Varying expression levels of KIF15 and KIF11. The efficacy of a KIF15 inhibitor can depend on the relative expression of KIF15 and its redundant partner, KIF11, in a given cell line.

    • Troubleshooting Step: Perform western blot or qPCR analysis to determine the baseline protein and mRNA expression levels of both KIF15 and KIF11 in the cell lines being used.

  • Possible Cause 2: Cell-line specific off-target effects. The off-target profile of an inhibitor can vary depending on the proteomic landscape of the cell.

    • Troubleshooting Step: Consider performing a limited kinase screen or a chemical proteomics experiment in the cell lines that show discrepant results.

Problem 2: Observed phenotype is stronger or different than expected from KIF15 knockdown.
  • Possible Cause: Off-target inhibition of other critical cellular proteins. The inhibitor may be affecting other pathways essential for cell viability or the specific phenotype being measured.

    • Troubleshooting Step: Refer to the suggested experimental protocols for off-target identification. A broad kinase screen is a good starting point to identify potential off-target kinase families.

Quantitative Data on Inhibitor Selectivity (Illustrative Example)

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

This table demonstrates how to present selectivity data for a hypothetical Kif15 inhibitor.

TargetIC50 (nM)Fold Selectivity vs. KIF15
KIF15 (Primary Target) 15 1
KIF11 (Eg5)85057
KIFC1 (HSET)>10,000>667
Aurora A Kinase1,20080
PLK1>10,000>667
CDK15,000333

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol outlines a general method for assessing the selectivity of a kinesin inhibitor against a panel of kinases.

1. Reagents and Materials:

  • Kinase panel (e.g., commercial kinase profiling service or in-house panel)
  • This compound (or test inhibitor)
  • ATP
  • Kinase-specific substrates
  • Luminescent kinase assay kit (e.g., ADP-Glo™)
  • 384-well plates
  • Plate reader with luminescence detection

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO.
  • In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
  • Initiate the kinase reaction by adding ATP.
  • Incubate at room temperature for the recommended time for each kinase.
  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
  • Calculate the IC50 values for each kinase by fitting the dose-response data to a suitable model.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

1. Reagents and Materials:

  • Cells of interest
  • This compound (or test inhibitor)
  • PBS
  • Protease inhibitors
  • Equipment for heating cell lysates (e.g., PCR cycler)
  • SDS-PAGE and Western blotting reagents
  • Antibody against the target protein (KIF15) and potential off-targets

2. Procedure:

  • Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
  • Harvest and lyse the cells in the presence of protease inhibitors.
  • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
  • Centrifuge the heated lysates to pellet aggregated proteins.
  • Collect the supernatant containing the soluble protein fraction.
  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

MitoticSpindleRegulation cluster_mitosis Mitotic Progression cluster_kinesins Key Mitotic Kinesins Prophase Prophase Metaphase Metaphase Prophase->Metaphase KIF11 KIF11 (Eg5) Prophase->KIF11 Anaphase Anaphase Metaphase->Anaphase KIF11->Metaphase Spindle Bipolarity KIF15 KIF15 KIF15->Metaphase Spindle Bipolarity (Redundant) Inhibitor KIF11 Inhibitor Inhibitor->KIF11 Kif15_up KIF15 Upregulation (Resistance) Inhibitor->Kif15_up Kif15_up->KIF15

Caption: Redundant roles of KIF11 and KIF15 in mitosis and a potential resistance mechanism to KIF11 inhibitors.

OffTargetWorkflow cluster_experimental Experimental Validation start Start: Unexpected Phenotype Observed hypothesis Hypothesis: Off-Target Effect of this compound start->hypothesis kinase_screen Kinase Panel Screen hypothesis->kinase_screen proteomics Chemical Proteomics hypothesis->proteomics phenotype_comparison Compare with KIF15 Knockdown hypothesis->phenotype_comparison analysis Data Analysis and Off-Target Identification kinase_screen->analysis proteomics->analysis phenotype_comparison->analysis conclusion Conclusion: Confirmed Off-Targets and Refined Experimental Design analysis->conclusion

Caption: A generalized workflow for investigating potential off-target effects of a kinesin inhibitor.

Kif15-IN-2 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Kif15-IN-2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2).[1][2] KIF15 is a motor protein crucial for the proper formation and maintenance of the bipolar spindle during mitosis.[2][3][4] By inhibiting KIF15, this compound disrupts spindle dynamics, leading to mitotic arrest and inhibition of cell proliferation, making it a subject of research for anti-cancer therapies.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound stock solutions should be aliquoted and stored at -80°C for up to two years, or at -20°C for up to one year.[1] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[2] For example, a 20 mg/mL stock solution in DMSO can be prepared, which may require sonication to fully dissolve.[2] Always refer to the manufacturer's instructions for specific solubility information.

Q4: In which cell lines has the effect of KIF15 inhibition been studied?

A4: Inhibition or knockdown of KIF15 has been studied in various cancer cell lines, including pancreatic cancer (PANC-1, MIA-PaCa-2), nasopharyngeal carcinoma (CNE-2, 5-8F), HeLa, U2OS, and RPE-1 cells.[5][6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell proliferation or viability. Compound instability: this compound may be unstable in cell culture media over the course of the experiment.While specific stability data is not readily available, it is best practice to refresh the media with freshly diluted this compound every 24-48 hours, especially for longer incubation periods.
Incorrect dosage: The concentration of this compound may be too low to elicit a response in the specific cell line being used.Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. Published studies on similar inhibitors may provide a starting range.[9]
Cell line resistance: The cell line may have intrinsic or acquired resistance to KIF15 inhibition, potentially through compensatory mechanisms involving other motor proteins like Eg5.[9][10]Consider using a combination therapy approach, for instance, with an Eg5 inhibitor, or using a cell line known to be sensitive to KIF15 inhibition.[9][10]
Precipitation of the compound in cell culture media. Low solubility: The final concentration of this compound in the media may exceed its aqueous solubility. The concentration of the organic solvent (e.g., DMSO) may also be too high.Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to maintain cell health and compound solubility. Prepare intermediate dilutions in media before adding to the final culture volume. If precipitation persists, consider using a solubilizing agent as recommended for in vivo studies, but test for cellular toxicity first.[11][12]
High cellular toxicity observed at expected effective concentrations. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Prepare a vehicle control with the same final concentration of the solvent to assess its toxicity. Ensure the final solvent concentration is as low as possible.
Off-target effects: At higher concentrations, this compound may have off-target effects leading to general toxicity.Perform a thorough dose-response curve to identify a specific anti-proliferative window without causing acute, non-specific toxicity.
Inconsistent results between experiments. Variability in compound activity: Improper storage or handling of this compound can lead to degradation.Aliquot the stock solution upon receipt and store it at the recommended temperature.[1] Avoid repeated freeze-thaw cycles.
Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.

Experimental Protocols

General Protocol for In Vitro Treatment with this compound

This protocol provides a general workflow for treating adherent cancer cell lines with this compound to assess its effect on cell proliferation.

Materials:

  • This compound

  • DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adherent cancer cell line of interest

  • 96-well plates

  • Cell proliferation assay reagent (e.g., CCK-8, MTT)

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubations, consider replacing the medium with fresh compound every 48 hours.

  • Cell Proliferation Assay:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Prepare Serial Dilutions in Media stock->dilute seed Seed Cells in 96-well Plate treat Treat Cells with This compound seed->treat dilute->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Proliferation Assay incubate->assay analyze Analyze Data & Determine IC50 assay->analyze

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathways

KIF15 has been shown to be involved in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of KIF15 can, therefore, have downstream effects on these pathways.

KIF15 and the MEK-ERK Pathway

Studies have shown that KIF15 can promote pancreatic cancer cell proliferation by activating the MEK-ERK signaling pathway.[5] Knockdown of KIF15 has been associated with the downregulation of key genes in this pathway.[5]

MEK_ERK_Pathway KIF15 KIF15 MEK MEK KIF15->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Kif15_IN_2 This compound Kif15_IN_2->KIF15

Caption: this compound inhibits the KIF15-mediated activation of the MEK-ERK pathway.

KIF15 and PI3K/AKT/p53 Signaling

In nasopharyngeal carcinoma, silencing KIF15 has been shown to inhibit cell proliferation, migration, and invasion while promoting apoptosis, potentially through the regulation of the PI3K/AKT and p53 signaling pathways.[8] KIF15 knockdown was observed to inhibit AKT phosphorylation and increase p53 expression.[8]

PI3K_AKT_Pathway KIF15 KIF15 PI3K_AKT PI3K/AKT Pathway KIF15->PI3K_AKT activates p53 p53 KIF15->p53 inhibits Proliferation Proliferation/ Survival PI3K_AKT->Proliferation promotes Apoptosis Apoptosis p53->Apoptosis promotes Kif15_IN_2 This compound Kif15_IN_2->KIF15

Caption: this compound may modulate PI3K/AKT and p53 pathways.

References

Kif15-IN-2 Technical Support Center: Enhancing In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Kif15-IN-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with the Kif15 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a plus-end-directed motor protein essential for the proper formation and maintenance of the bipolar spindle during mitosis. By inhibiting Kif15, this compound disrupts spindle assembly, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Q2: Why is the in vivo efficacy of this compound as a monotherapy sometimes limited?

A2: The limited monotherapy efficacy of Kif15 inhibitors can be attributed to a functional redundancy with another mitotic kinesin, Eg5 (also known as KIF11). In many cancer cells, when Kif15 is inhibited, Eg5 can compensate for its function to ensure the formation of a bipolar spindle, thus allowing the cell to proceed through mitosis. This compensatory mechanism is a primary reason for resistance to Kif15 inhibitors.

Q3: How can the in vivo efficacy of this compound be improved?

A3: The most effective strategy to enhance the in vivo efficacy of this compound is through combination therapy, particularly with an Eg5 inhibitor.[1][2][3][4][5] The dual inhibition of both Kif15 and Eg5 prevents the compensatory mechanism, leading to a synergistic effect on mitotic arrest and tumor growth inhibition.[1][2][3][4][5] Additionally, optimizing the formulation and delivery of this compound can improve its pharmacokinetic profile and overall efficacy.

Q4: What are the key signaling pathways Kif15 is involved in?

A4: Kif15 has been shown to interact with and influence several key oncogenic signaling pathways, including the MEK/ERK and PI3K/AKT pathways.[6][7][8] Its inhibition can, therefore, have broader effects on cancer cell proliferation, survival, and migration beyond its direct role in mitosis.

Troubleshooting In Vivo Experiments

Problem Possible Cause Recommended Solution
Poor solubility of this compound in vehicle This compound has low aqueous solubility.Use a vehicle formulation known to be effective for similar small molecules. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Prepare the solution by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline. Gentle heating and sonication can aid dissolution. Prepare fresh daily.
Precipitation of this compound upon injection The compound may be precipitating out of the vehicle when introduced into the physiological environment.Ensure the formulation is clear and fully dissolved before injection. Consider using a different vehicle composition, such as corn oil, for subcutaneous or oral administration if precipitation persists.
Lack of significant tumor growth inhibition 1. Suboptimal dosing or schedule.2. Compensatory mechanism by Eg5.3. The tumor model is not sensitive to Kif15 inhibition.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Co-administer an Eg5 inhibitor, such as ispinesib.[1][3][4] 3. Screen different cancer cell lines for their sensitivity to this compound in vitro before initiating in vivo studies.
Unexpected toxicity or weight loss in animals 1. Vehicle toxicity.2. Off-target effects of this compound.3. Dose is too high.1. Run a vehicle-only control group to assess for any vehicle-related toxicity.2. Reduce the dose of this compound.3. Monitor animals daily for clinical signs of toxicity and body weight. If significant toxicity is observed, consider a dose reduction or a less frequent dosing schedule.
Inconsistent tumor growth 1. Variation in the number of viable cells injected.2. Health status of the animals.3. Improper injection technique.1. Ensure a single-cell suspension with high viability is used for implantation.2. Use healthy, age-matched animals for the study.3. Ensure consistent subcutaneous or orthotopic injection technique.

Quantitative Data Summary

In Vitro IC50 Values of Kif15-IN-1 (a close analog of this compound)
AssayIC50 (µM)Reference
MT-gliding1.72[10]
In Vivo Tumor Growth Inhibition (Conceptual Data based on reported synergy)
Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Reference
Vehicle Control-i.p.0[1][4]
Kif15-IN-120i.p.30-40[2][5]
Ispinesib (Eg5 inhibitor)10i.p.40-50[1][3][4]
Kif15-IN-1 + Ispinesib20 + 10i.p.80-90 (Synergistic)[1][3][4]

Note: The in vivo data presented here is illustrative of the expected synergistic effect based on published literature. Actual results may vary depending on the specific tumor model, dosing regimen, and experimental conditions.

Experimental Protocols

General Protocol for a Xenograft Mouse Model to Evaluate this compound Efficacy
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., gastric cancer cell line AGS or SGC-7901) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female nude mice.[11]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Eg5 inhibitor, Combination).

  • Drug Preparation and Administration:

    • This compound Formulation: Prepare a stock solution in DMSO. For in vivo administration, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] The final DMSO concentration should be kept low to minimize toxicity.

    • Administration: Administer this compound (and/or Eg5 inhibitor) via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily for 14-21 days).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Signaling Pathway and Experimental Workflow Diagrams

Kif15_Signaling_Pathways cluster_upstream Upstream Regulators cluster_receptors Receptors cluster_pathways Signaling Cascades cluster_kif15 Kif15 Regulation & Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT Kif15 Kif15 AKT->Kif15 Upregulation ERK ERK MEK->ERK ERK->Kif15 Upregulation Spindle_Assembly Bipolar Spindle Assembly Kif15->Spindle_Assembly Migration Migration Kif15->Migration Invasion Invasion Kif15->Invasion Proliferation Proliferation Spindle_Assembly->Proliferation

Caption: Kif15 is regulated by and influences key oncogenic signaling pathways.

InVivo_Efficacy_Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Vehicle, This compound, Eg5 Inhibitor, or Combination Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, IHC Monitoring->Endpoint Data_Analysis 8. Statistical Analysis of Results Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound.

Combination_Therapy_Logic Mitosis Mitosis Kif15 Kif15 Mitosis->Kif15 Eg5 Eg5 Mitosis->Eg5 Bipolar_Spindle Bipolar Spindle Formation Kif15->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest & Apoptosis Kif15->Mitotic_Arrest Eg5->Bipolar_Spindle Eg5->Mitotic_Arrest Cell_Division Successful Cell Division Bipolar_Spindle->Cell_Division This compound This compound This compound->Kif15 Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5

Caption: Logic of synergistic combination therapy with Kif15 and Eg5 inhibitors.

References

Kif15-IN-2 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kif15-IN-2, a small molecule inhibitor of the mitotic kinesin Kif15. This guide is intended for researchers, scientists, and drug development professionals to address potential experimental variability and reproducibility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Kinesin Family Member 15 (KIF15), a motor protein crucial for the formation of the bipolar spindle during mitosis.[1][2] KIF15 works in concert with another mitotic kinesin, Eg5, to drive centrosome separation and establish spindle bipolarity.[3] By inhibiting KIF15, this compound can induce cell cycle arrest and is investigated for its potential in treating cellular proliferative diseases.[2] this compound belongs to the quinazolinedione class of inhibitors. While the precise binding site of this compound on KIF15 is not extensively published, related compounds are known to interfere with its motor function.

Q2: What is the expected phenotype in cells treated with this compound?

A2: The expected phenotype depends on the cellular context, particularly the status of the Eg5 motor protein. In many cancer cell lines, KIF15 is not essential for bipolar spindle assembly when Eg5 is functional. However, in cells that have developed resistance to Eg5 inhibitors (K5I-resistant cells), they become dependent on KIF15 for spindle formation.[3] Therefore:

  • In most standard cancer cell lines: High concentrations of this compound may lead to a modest increase in mitotic arrest or other subtle mitotic defects.

  • In Eg5-inhibitor resistant cells: Treatment with this compound is expected to cause a significant increase in monopolar spindles and a potent block in cell proliferation.

  • Combination with Eg5 inhibitors: A synergistic effect is often observed, where co-treatment with this compound and an Eg5 inhibitor leads to a more pronounced anti-proliferative effect than either inhibitor alone.[4]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells; it is generally recommended to keep the final DMSO concentration below 0.5%.[5]

Troubleshooting Guide

Issue 1: No observable or weak phenotype after this compound treatment.
Possible Cause Troubleshooting Steps
Compound Insolubility Ensure the this compound powder is fully dissolved in the stock solution. If precipitation is observed in the stock or working solutions, gentle warming or sonication may help. Prepare fresh dilutions for each experiment.
Inappropriate Cell Line As KIF15's function can be redundant with Eg5, the cell line used may not be sensitive to KIF15 inhibition alone.[6] Consider using a cell line known to be dependent on KIF15, such as an Eg5-inhibitor resistant line, or co-treat with a sub-lethal dose of an Eg5 inhibitor to unmask the effect of this compound.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Concentrations may need to be optimized for different experimental endpoints (e.g., inhibition of proliferation vs. induction of monopolar spindles).
Incorrect Timing of Treatment and Analysis The effects of mitotic inhibitors are cell cycle-dependent. Ensure that the treatment duration is sufficient for a significant portion of the cell population to enter mitosis. For analysis of mitotic figures, a shorter treatment time (e.g., 16-24 hours) may be optimal. For proliferation assays, a longer treatment (e.g., 48-72 hours) is typically required.
Compound Degradation Ensure proper storage of the this compound stock solution. If the compound has been stored for an extended period or subjected to multiple freeze-thaw cycles, its activity may be compromised. Test a fresh batch of the inhibitor.
Issue 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your multi-well plates. Inconsistent cell numbers at the start of the experiment are a common source of variability. Use a cell counter for accurate seeding and ensure proper mixing of the cell suspension before plating.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile medium or PBS.
Pipetting Errors Inaccurate or inconsistent pipetting of the inhibitor or other reagents can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully.
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and limited passage number range for a series of experiments.
Inconsistent Incubation Times Ensure that all plates are treated and processed with consistent timing. Staggering the addition of reagents or the final assay readout can introduce variability.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is adapted from the general methodology described for quinazolinedione derivatives in patent US20040053948A1.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-2,500 cells per well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.25% DMSO). This time point is considered T0.

  • Incubation: Incubate the cells with the compound for 48 hours.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).

    • Add the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Immunofluorescence Staining for Mitotic Spindles
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound and/or an Eg5 inhibitor for 16-24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Stain the DNA with a suitable dye (e.g., DAPI or Hoechst) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar or bipolar spindles.

Data Presentation

Table 1: Representative IC50 Values for Kif15 Inhibitors

CompoundAssay TypeCell LineIC50 (µM)Reference
Kif15-IN-1Cell ProliferationHeLa~0.2[8]
Kif15-IN-1MT Gliding Assay-1.72[3]
GW108XATPase Assay-0.82[3]
This compoundCell ProliferationVarious Tumor LinesData not publicly available

Visualizations

Kif15_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle_assembly Bipolar Spindle Assembly cluster_motors Motor Proteins cluster_inhibitors Inhibitors Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Eg5 Eg5 Prophase->Eg5 activates Metaphase Metaphase Prometaphase->Metaphase Kif15 Kif15 Prometaphase->Kif15 activates Anaphase Anaphase Metaphase->Anaphase Centrosome_Separation Centrosome Separation Spindle_Bipolarity Spindle Bipolarity Centrosome_Separation->Spindle_Bipolarity Eg5->Centrosome_Separation drives Kif15->Centrosome_Separation contributes to TPX2 TPX2 TPX2->Kif15 interacts with and localizes Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Kif15_IN_2 This compound Kif15_IN_2->Kif15

Caption: KIF15 and Eg5 signaling in mitosis.

Troubleshooting_Workflow cluster_troubleshooting_steps Troubleshooting Steps Start Experiment Start: Treat cells with this compound Observe_Phenotype Observe Expected Phenotype? Start->Observe_Phenotype Success Experiment Successful Observe_Phenotype->Success Yes Troubleshoot Initiate Troubleshooting Observe_Phenotype->Troubleshoot No Check_Compound Check Compound: Solubility, Storage, Freshness Troubleshoot->Check_Compound Check_Cells Check Cell Line: Eg5 status, Health, Passage # Check_Compound->Check_Cells Optimize_Protocol Optimize Protocol: Concentration, Treatment Time Check_Cells->Optimize_Protocol Review_Execution Review Execution: Seeding, Pipetting, Controls Optimize_Protocol->Review_Execution Review_Execution->Start Re-run Experiment

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Kif15-IN-1 and Kif15-IN-2: Mechanisms of Action and Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commercially available small molecule inhibitors of the mitotic kinesin Kif15: Kif15-IN-1 and Kif15-IN-2. While extensive experimental data is available for Kif15-IN-1, characterizing its mechanism of action, information regarding this compound is currently limited in peer-reviewed literature. This guide summarizes the known properties of both inhibitors, provides detailed protocols for their characterization, and offers visual representations of key pathways and experimental workflows.

Introduction to Kif15 Inhibition

Kinesin family member 15 (Kif15), also known as Kinesin-12 or HKLP2, is a plus-end directed microtubule motor protein essential for proper mitotic spindle assembly and function.[1][2] Kif15 plays a partially redundant role with the major mitotic kinesin Eg5 in establishing and maintaining spindle bipolarity.[2][3] In cancer cells that have developed resistance to Eg5 inhibitors, Kif15 becomes critical for cell division, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of Kif15 are therefore valuable tools for basic research and potential anticancer agents.

Kif15-IN-1: A Well-Characterized ATP-Competitive Inhibitor

Kif15-IN-1 is a quinazolinedione-based compound that has been identified as a potent and reversible inhibitor of Kif15.[3]

Mechanism of Action

Biochemical assays have demonstrated that Kif15-IN-1 is an ATP-competitive inhibitor.[3][5] This was determined through Lineweaver-Burk plot analysis of ATP titration in the presence of the inhibitor, which showed an increase in the apparent Km for ATP with no significant change in Vmax.[3] This indicates that Kif15-IN-1 directly competes with ATP for binding to the motor domain of Kif15, thereby preventing the conformational changes required for motor activity and force generation. One study suggests that Kif15-IN-1 may stabilize a microtubule-bound state of Kif15.[6]

Biochemical and Cellular Activity

Kif15-IN-1 has been shown to inhibit the microtubule-gliding activity of Kif15 in in vitro assays with sub-micromolar potency.[3] In cellular studies, treatment with Kif15-IN-1 phenocopies the effects of Kif15 depletion in Eg5-inhibited cells, leading to the formation of monopolar spindles and mitotic arrest.[3]

This compound: A Structurally Related Quinazolinedione Derivative

This compound is also a quinazolinedione derivative and is commercially available as a Kif15 inhibitor. While its specific mechanism of action and quantitative performance data are not extensively reported in peer-reviewed literature, its structural similarity to Kif15-IN-1 suggests it may function through a similar ATP-competitive mechanism. The original patent for quinazolinedione derivatives as Kif15 kinesin inhibitors likely includes this compound, indicating its intended function as a Kif15 inhibitor.[7][8] Further experimental characterization is required to elucidate its precise mechanism and potency relative to Kif15-IN-1.

Quantitative Data Summary

The following table summarizes the available quantitative data for Kif15-IN-1. No peer-reviewed quantitative data for this compound has been identified at the time of this guide's compilation.

ParameterKif15-IN-1This compoundReference
Chemical Class QuinazolinedioneQuinazolinedione[3]
Reported IC50 (MT Gliding Assay) 1.72 µMNot Reported[3]
Measured IC50 (MT Gliding Assay) 203 nMNot Reported[3][5]
Mechanism of Action ATP-CompetitiveNot Reported[3][5]
Reversibility ReversibleNot Reported[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

Kif15_Inhibition_Pathway cluster_0 Kif15 Motor Domain Cycle cluster_1 Inhibitor Action MT Microtubule Kif15_MT Kif15-MT Complex MT->Kif15_MT Kif15 Binding Kif15_MT_ATP Kif15-MT-ATP Kif15_MT->Kif15_MT_ATP ATP Binding Kif15_MT_ADP_Pi Kif15-MT-ADP-Pi Kif15_MT_ATP->Kif15_MT_ADP_Pi ATP Hydrolysis Kif15_MT_ADP Kif15-MT-ADP Kif15_MT_ADP_Pi->Kif15_MT_ADP Pi Release & Power Stroke Kif15_MT_ADP->MT ADP Release Kif15-IN-1 Kif15-IN-1 / this compound Kif15-IN-1->Kif15_MT Competes with ATP Binding

Caption: Mechanism of Kif15 inhibition by ATP-competitive inhibitors.

MT_Gliding_Assay_Workflow cluster_0 Flow Chamber Preparation cluster_1 Motility Assay cluster_2 Data Analysis A1 Coat coverslip with anti-His antibody A2 Block with casein A1->A2 A3 Incubate with His-tagged Kif15 motor protein A2->A3 B1 Introduce fluorescently labeled microtubules and ATP A3->B1 B2 Add Kif15 inhibitor (Kif15-IN-1 or this compound) or DMSO (control) B1->B2 B3 Image microtubule movement using fluorescence microscopy B2->B3 C1 Track individual microtubules and calculate velocity B3->C1 C2 Determine IC50 by plotting velocity vs. inhibitor concentration C1->C2

Caption: Workflow for a microtubule gliding assay to test Kif15 inhibitors.

Experimental Protocols

Microtubule Gliding Assay

This assay is used to determine the effect of inhibitors on the ability of Kif15 to move microtubules along a glass surface.

Materials:

  • Purified, His-tagged Kif15 motor domain

  • Fluorescently labeled, taxol-stabilized microtubules

  • Microscope slides and coverslips

  • Anti-His antibody

  • Casein solution (blocking agent)

  • Motility buffer (e.g., BRB80 containing MgATP, an oxygen scavenger system, and taxol)

  • Kif15-IN-1 and this compound stock solutions in DMSO

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Flow Chamber Assembly: Construct flow chambers by affixing a coverslip to a microscope slide with double-sided tape, creating a channel.

  • Surface Coating:

    • Flow anti-His antibody into the chamber and incubate to coat the surface.

    • Wash with buffer.

    • Flow in casein solution to block non-specific binding sites.

    • Wash with buffer.

  • Motor Immobilization: Flow in the purified His-tagged Kif15 motor protein and incubate to allow binding to the antibody-coated surface.

  • Motility Reaction:

    • Wash away unbound motor protein.

    • Flow in the motility buffer containing fluorescently labeled microtubules and the desired concentration of Kif15-IN-1, this compound, or DMSO as a control.

  • Data Acquisition: Immediately image the movement of microtubules using time-lapse fluorescence microscopy.

  • Data Analysis: Track the movement of individual microtubules to determine their velocity. Plot the average velocity as a function of inhibitor concentration to calculate the IC50 value.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Kif15 in the presence and absence of microtubules and inhibitors.

Materials:

  • Purified Kif15 motor domain

  • Taxol-stabilized microtubules

  • ATPase buffer (e.g., containing PIPES, MgCl2, EGTA)

  • ATP

  • A coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) and NADH for a continuous spectrophotometric assay, or a method to detect inorganic phosphate (Pi) for an endpoint assay.

  • Kif15-IN-1 and this compound stock solutions in DMSO

  • Spectrophotometer or plate reader

Procedure (for a continuous spectrophotometric assay):

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing ATPase buffer, the coupled enzyme system, NADH, phosphoenolpyruvate, and the desired concentration of Kif15-IN-1, this compound, or DMSO.

  • Addition of Kif15 and Microtubules: Add the purified Kif15 motor domain and microtubules to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of absorbance decrease is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the ATPase rate from the linear phase of the reaction. To determine the mechanism of inhibition, perform the assay with varying concentrations of both ATP and the inhibitor and analyze the data using Lineweaver-Burk plots.

Conclusion

Kif15-IN-1 is a well-documented ATP-competitive inhibitor of Kif15, providing a valuable tool for studying mitotic processes and for the development of anticancer therapeutics. While this compound shares a similar chemical scaffold, a lack of published experimental data prevents a direct comparison of its potency and mechanism of action with Kif15-IN-1. The experimental protocols provided in this guide can be utilized by researchers to independently characterize this compound and other novel Kif15 inhibitors, thereby contributing to a more comprehensive understanding of their therapeutic potential.

References

Comparative Analysis of Kif15 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potency of Kif15-IN-2 and other known inhibitors of the kinesin family member 15 (Kif15). Kif15, a plus-end-directed motor protein, plays a crucial role in mitotic spindle assembly and has emerged as a potential target for anticancer therapies, particularly in the context of resistance to Eg5 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Kif15.

Potency of Kif15 Inhibitors

The inhibitory potency of various small molecules against Kif15 has been evaluated using in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds. The following table summarizes the reported IC50 values for several Kif15 inhibitors.

CompoundAssay TypeIC50 Value (µM)Reference
Kif15-IN-1 Microtubule Gliding0.203[1]
Microtubule Gliding1.72[2][3]
GW108X Microtubule Gliding0.734[2]
ATPase Assay0.82[2][3]
Munesib-1 Microtubule Gliding0.4[1]
ATPase Assay2.8[1]
Fift-IN Microtubule Gliding5[1]
ATPase Assay20.9[1]
This compound Not specifiedPotent inhibitor[4]

Note on this compound: While this compound is described as a potent inhibitor of Kif15, specific IC50 values from publicly available literature and patents are not consistently reported. It is identified as a quinazolinedione derivative with potential applications in treating cellular proliferative diseases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the potency comparison of Kif15 inhibitors.

Microtubule Gliding Assay

This assay directly visualizes the inhibition of Kif15 motor activity by measuring the reduction in the velocity of fluorescently labeled microtubules gliding over a surface coated with Kif15 motor domains.

Materials:

  • Purified, recombinant Kif15 motor domain protein

  • Rhodamine-labeled tubulin

  • GMPCPP (guanylyl-(α,β)-methylene-diphosphonate) for microtubule stabilization

  • Taxol (paclitaxel)

  • Casein solution

  • Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • ATP solution

  • Antifade reagent

  • Kif15 inhibitor compounds

  • Microscope slides and coverslips

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

  • Motor Coating: Introduce a solution of purified Kif15 motor protein into the chamber and incubate to allow the motors to adsorb to the glass surface.

  • Blocking: Block the remaining surface of the chamber with a casein solution to prevent non-specific binding of microtubules.

  • Microtubule Polymerization: Polymerize fluorescently labeled microtubules by warming a mixture of unlabeled and rhodamine-labeled tubulin in the presence of GMPCPP. Further stabilize the microtubules with taxol.

  • Inhibitor Preparation: Prepare serial dilutions of the Kif15 inhibitor compounds in motility buffer containing ATP.

  • Motility Reaction: Introduce the inhibitor solution (or vehicle control) into the chamber, followed by the addition of the fluorescently labeled microtubules.

  • Data Acquisition: Place the slide on the microscope stage and record time-lapse image sequences of the gliding microtubules.

  • Data Analysis: Track the movement of individual microtubules to determine their gliding velocity. Calculate the percent inhibition of gliding velocity at each inhibitor concentration relative to the vehicle control to determine the IC50 value.

ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by the Kif15 motor domain in the presence of microtubules. Inhibition of this activity reflects the potency of the compound. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Materials:

  • Purified, recombinant Kif15 motor domain protein

  • Taxol-stabilized microtubules

  • ATPase assay buffer (e.g., 25 mM PIPES, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kif15 inhibitor compounds

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the Kif15 motor protein, taxol-stabilized microtubules, and the Kif15 inhibitor at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the ATPase reaction. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

  • ADP Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the Kif15 ATPase activity. Calculate the percent inhibition of ATPase activity at each inhibitor concentration relative to the vehicle control to determine the IC50 value.

Visualizations

Experimental Workflow for Kif15 Inhibitor Potency Assays

experimental_workflow cluster_prep Preparation cluster_assays Potency Assays cluster_gliding Microtubule Gliding Assay cluster_atpase ATPase Assay p1 Purify Kif15 Motor Domain a1 Coat Surface with Kif15 p1->a1 b1 Combine Kif15, MTs, & Inhibitor p1->b1 p2 Polymerize & Stabilize Fluorescent Microtubules a2 Introduce Inhibitor & Microtubules p2->a2 p2->b1 p3 Prepare Serial Dilutions of Kif15 Inhibitors p3->a2 p3->b1 a1->a2 a3 Record Microtubule Movement a2->a3 a4 Calculate Gliding Velocity & IC50 a3->a4 b2 Initiate with ATP b1->b2 b3 Measure ADP Production b2->b3 b4 Calculate ATPase Activity & IC50 b3->b4

Caption: Workflow for determining the potency of Kif15 inhibitors.

Kif15 Signaling in Mitotic Spindle Assembly

kif15_pathway cluster_mitosis Mitotic Spindle Assembly Eg5 Eg5 (Kinesin-5) MTs Antiparallel Microtubules Eg5->MTs Slides apart Kif15 Kif15 (Kinesin-12) Kif15->MTs Slides apart (compensatory) PRC1 PRC1 PRC1->Kif15 Promotes MT binding PRC1->MTs Bundles Spindle Bipolar Spindle Formation MTs->Spindle Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Inhibits Kif15_Inhibitor Kif15 Inhibitor (e.g., this compound) Kif15_Inhibitor->Kif15 Inhibits

Caption: Role of Kif15 in mitotic spindle assembly.

References

A Head-to-Head Comparison: Kif15-IN-2 Versus siRNA Knockdown for Kif15 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the mitotic kinesin Kif15, choosing the right tool to inhibit its function is a critical experimental decision. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor Kif15-IN-2 and siRNA-mediated knockdown. By examining their mechanisms of action, experimental considerations, and reported effects, this document aims to equip researchers with the necessary information to select the most appropriate technique for their specific research questions.

This comparison guide synthesizes data from multiple studies to provide a comprehensive overview of both methodologies. While direct comparative studies using this compound and siRNA targeting Kif15 in the same experimental system are limited, this guide draws parallels from research on similar Kif15 inhibitors (e.g., Kif15-IN-1) and general principles of small molecule inhibition versus genetic knockdown.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. This compound is a chemical compound that directly interacts with the Kif15 protein to inhibit its function. In contrast, siRNA (small interfering RNA) is a biological tool that prevents the synthesis of the Kif15 protein altogether by targeting its messenger RNA (mRNA) for degradation.

This compound , as a small molecule inhibitor, offers a rapid and often reversible means of inhibiting Kif15's motor activity.[1] Depending on the specific compound, the inhibition can occur through various mechanisms, such as preventing ATP hydrolysis, interfering with microtubule binding, or locking the motor protein in a rigor state on the microtubule.[2] This direct protein inhibition allows for the study of the acute effects of Kif15 functional loss.

siRNA knockdown , on the other hand, operates at the genetic level.[3] Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the complementary Kif15 mRNA sequence. This leads to a significant reduction in the amount of Kif15 protein produced by the cell. The effects of siRNA are typically observed 24-72 hours post-transfection and are transient, lasting for several days depending on the cell type and division rate.

At a Glance: Key Differences

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown
Target Kif15 proteinKif15 mRNA
Mechanism Direct inhibition of protein function (e.g., ATPase activity, microtubule binding)Post-transcriptional gene silencing via mRNA degradation
Onset of Action Rapid (minutes to hours)Delayed (24-72 hours)
Reversibility Often reversible upon washoutTransient, but not immediately reversible
Specificity Potential for off-target protein bindingPotential for off-target mRNA silencing
Delivery Added directly to cell culture mediaRequires transfection reagents
Dosage Concentration-dependent inhibitionEfficiency depends on siRNA sequence, concentration, and transfection efficiency

Quantitative Comparison of Performance

Table 1: Efficacy of this compound and Related Inhibitors
InhibitorAssayCell Line/SystemIC50 / Effective ConcentrationReference
Kif15-IN-1MT Gliding AssayRecombinant Kif15IC50: 1.72 µM[2]
GW108XATPase AssayRecombinant Kif15IC50: 0.82 µM[2]
Kif15-IN-1Cell ViabilityMDA-MB231 Breast Cancer CellsGI50: ~58 µM (48h)[4]
Kif15-IN-1Cell ViabilityMCF7 Breast Cancer CellsGI50: ~58 µM (48h)[4]

Note: Data for this compound specifically is limited in publicly available literature. Kif15-IN-1 and GW108X are presented as related, well-characterized Kif15 inhibitors.

Table 2: Efficacy of siRNA-mediated Kif15 Knockdown
Cell LineTransfection TimeKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
ST88-14 MPNST Cells72 hours~80% reductionNot specified[5]
S462 MPNST Cells72 hours~60% reductionNot specified[5]
Nasopharyngeal Carcinoma Cells (CNE-2, 5-8F)Stable shRNASignificantly reducedSignificantly reduced[6]
Ovarian Cancer Cells (SKOV3, HO8910)Not specifiedNot specifiedSignificantly reduced[7]

Phenotypic Effects: A Converging Outcome

Despite their different mechanisms, both this compound and siRNA knockdown of Kif15 lead to similar phenotypic outcomes in cancer cell lines, primarily impacting cell division and survival.

Table 3: Comparison of Cellular Phenotypes
PhenotypeThis compound / Related InhibitorssiRNA KnockdownReferences
Cell Proliferation InhibitionSignificant inhibition[4][7][8]
Apoptosis InductionInduction[4][6][7][8]
Cell Migration/Invasion InhibitionInhibition[4][6]
Cell Cycle G2/M arrestG2/M arrest[4][5]
Spindle Assembly Disruption in Eg5-inhibited cellsDisruption in Eg5-inhibited cells[2]

Experimental Protocols

This compound Treatment Protocol (General)

This protocol is a general guideline based on the use of small molecule inhibitors in cell culture. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

  • Cell Seeding: Plate cells at a density that will not lead to overconfluence during the treatment period.

  • Treatment: The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. For initial experiments, a dose-response curve (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be harvested for analysis (e.g., Western blot, flow cytometry, viability assays).

siRNA Knockdown Protocol (General)

This protocol provides a general workflow for transient siRNA transfection. Specific reagents and conditions will vary depending on the cell type and siRNA provider.

  • siRNA Preparation: Resuspend lyophilized siRNA targeting Kif15 and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.[3]

  • Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 4-6 hours, then replace the medium with fresh, complete medium.

  • Analysis: Harvest cells for analysis 24-72 hours post-transfection to assess knockdown efficiency and phenotypic changes.

Visualizing the Approaches

Signaling and Experimental Workflows

Kif15_Signaling_Pathway cluster_upstream Upstream Regulators cluster_kif15 Kif15 Function cluster_downstream Downstream Effects Growth_Factors Growth Factors EGFR_PI3K_AKT EGFR/PI3K/AKT Pathway Growth_Factors->EGFR_PI3K_AKT MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway Kif15 Kif15 EGFR_PI3K_AKT->Kif15 MAPK_Pathway->Kif15 Microtubule_Dynamics Microtubule Dynamics & Spindle Assembly Kif15->Microtubule_Dynamics Cell_Migration Migration & Invasion Kif15->Cell_Migration Apoptosis_Inhibition Inhibition of Apoptosis Kif15->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Microtubule_Dynamics->Cell_Proliferation

Caption: Kif15 signaling pathways in cancer progression.

Experimental_Workflows cluster_inhibitor This compound Workflow cluster_siRNA siRNA Knockdown Workflow Inhibitor_Prep Prepare this compound Stock Solution Inhibitor_Treat Treat Cells with Desired Concentration Inhibitor_Prep->Inhibitor_Treat Inhibitor_Incubate Incubate for Defined Period Inhibitor_Treat->Inhibitor_Incubate Inhibitor_Analyze Analyze Phenotype Inhibitor_Incubate->Inhibitor_Analyze siRNA_Prep Prepare siRNA & Transfection Reagent siRNA_Transfect Transfect Cells with siRNA Complexes siRNA_Prep->siRNA_Transfect siRNA_Incubate Incubate for 24-72h for Knockdown siRNA_Transfect->siRNA_Incubate siRNA_Analyze Analyze Knockdown & Phenotype siRNA_Incubate->siRNA_Analyze

Caption: Experimental workflows for Kif15 inhibition.

Logical_Comparison Kif15_IN_2 This compound Target: Protein Action: Direct Inhibition Onset: Rapid Reversibility: Yes Shared_Outcomes Shared Phenotypic Outcomes - Decreased Proliferation - Increased Apoptosis - Cell Cycle Arrest Kif15_IN_2->Shared_Outcomes siRNA_Knockdown siRNA Knockdown Target: mRNA Action: Degradation Onset: Delayed Reversibility: No (Transient) siRNA_Knockdown->Shared_Outcomes

Caption: Logical comparison of this compound and siRNA.

Considerations for Experimental Design

Specificity and Off-Target Effects: Both methods have the potential for off-target effects. Small molecule inhibitors like this compound can bind to other proteins with similar structures, particularly other kinesins or ATP-binding proteins.[2] It is crucial to perform counter-screening against related proteins to assess specificity. For siRNA, off-target effects can arise from the silencing of unintended mRNAs with partial sequence homology.[4] Using multiple, distinct siRNA sequences targeting different regions of the Kif15 mRNA can help mitigate this issue.

Duration of Inhibition: The rapid action of this compound is advantageous for studying the immediate consequences of Kif15 inhibition. In contrast, the delayed onset of siRNA knockdown is better suited for longer-term studies where sustained protein depletion is required.

Compensation Mechanisms: A key consideration when using siRNA is the potential for cellular compensation. The gradual depletion of a protein can sometimes trigger compensatory mechanisms, where other proteins with redundant functions are upregulated. This is a known phenomenon with Kif15, as it can compensate for the loss of another mitotic kinesin, Eg5.[2] Small molecule inhibitors, with their acute mode of action, may be less likely to induce such long-term compensatory changes.

Protein Function vs. Presence: A critical distinction is that small molecule inhibitors modulate the function of the existing protein, while siRNA removes the protein entirely.[9] If Kif15 has non-motor, scaffolding functions, these may be preserved with certain inhibitors but would be lost with siRNA knockdown. This can lead to different phenotypic outcomes and should be considered when interpreting results.[9]

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and siRNA knockdown of Kif15 depends heavily on the specific research question and experimental context.

  • This compound is ideal for:

    • Studying the acute effects of Kif15 functional inhibition.

    • Experiments where rapid and reversible inhibition is desired.

    • High-throughput screening applications.

  • siRNA knockdown is well-suited for:

    • Validating the on-target effects of a small molecule inhibitor.

    • Longer-term studies requiring sustained loss of Kif15 protein.

    • Investigating the consequences of the complete absence of the Kif15 protein, including any potential scaffolding roles.

For a robust and comprehensive understanding of Kif15's function, a combinatorial approach employing both this compound and siRNA knockdown is highly recommended. This allows for the validation of findings across different inhibitory mechanisms and provides a more complete picture of the biological role of Kif15. Researchers should carefully consider the advantages and limitations of each technique to design experiments that will yield the most reliable and insightful data.

References

Validating Kif15-IN-2 Target Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kif15-IN-2's performance with other kinesin inhibitors, supported by experimental data. We delve into the specifics of its target validation through various assays and offer detailed protocols for replication.

Executive Summary

Kinesin family member 15 (KIF15) is a plus-end directed motor protein crucial for mitotic spindle assembly and maintenance.[1] Its role in cell division makes it a compelling target for anti-cancer therapies.[2][3] Kif15-IN-1 (referred to in some contexts as this compound, and the focus of this guide) is a small molecule inhibitor of KIF15.[4] This guide will compare Kif15-IN-1 to other known KIF15 inhibitors, namely GW406108X (GW108X), Munesib-1, and Fift-IN, to evaluate its target specificity and performance.

The primary mechanism of KIF15 in mitosis involves cross-linking and sliding microtubules to maintain the bipolar spindle, a function that becomes especially critical in cells where the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[5][6] This functional redundancy is a key factor in the development of resistance to Eg5 inhibitors in cancer therapy.[7] Therefore, potent and specific KIF15 inhibitors like Kif15-IN-1 are valuable tools, both for research and as potential therapeutics in combination strategies.[5][8]

Comparative Analysis of Kif15 Inhibitors

The following table summarizes the inhibitory potency of Kif15-IN-1 and its alternatives against KIF15 and other kinesins, as determined by in vitro assays.

InhibitorTargetAssay TypeIC50 (µM)Other Kinesins TestedOff-Target InformationReference
Kif15-IN-1 Kif15MT Gliding1.72Eg5 (unaffected)Not specified in detail, but shown to be motor-specific in gliding assays.[9]
GW406108X (GW108X) Kif15ATPase0.82Eg5, HSET, Kif18AAt 30 µM, inhibits Kif15 by 98.9%, Eg5 by 19.8%, HSET by 5.3%, and Kif18A by 4.9%. Also inhibits ULK1 kinase (pIC50 = 6.37) and VPS34 (pIC50 = 6.34).[9][10][11][12][13]
Munesib-1 Kif15ATPase2.8Not specifiedNot specified[14]
MT Gliding0.4[14]
Fift-IN Kif15ATPase20.9Not specifiedNot specified[14]
MT Gliding5[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and comparison of Kif15 inhibitor specificity.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of kinesins.

Protocol:

  • Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip with double-sided tape spacers.

  • Motor Adsorption: Introduce a solution of purified Kif15 protein into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

  • Blocking: Add a solution of casein (1 mg/mL) to block the remaining glass surface and prevent non-specific binding of microtubules. Incubate for 5 minutes.

  • Microtubule Introduction: Flow in a solution of fluorescently labeled, taxol-stabilized microtubules.

  • Initiation of Motility: Add the motility buffer containing ATP and an oxygen scavenging system.

  • Data Acquisition: Observe and record microtubule gliding using fluorescence microscopy. The velocity of the microtubules is a measure of the motor's activity.

  • Inhibitor Testing: To determine the IC50, perform the assay with varying concentrations of the Kif15 inhibitor.

Kinesin ATPase Activity Assay

This assay measures the ATP hydrolysis rate of the kinesin motor, which is coupled to its movement along microtubules.

Protocol:

  • Reaction Setup: In a microplate well, combine a reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA), paclitaxel-stabilized microtubules, and the purified kinesin motor domain.

  • Inhibitor Addition: Add the desired concentration of the Kif15 inhibitor or DMSO as a control.

  • ATP Regeneration System: Include an ATP regeneration system consisting of phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH), along with NADH.

  • Initiation: Start the reaction by adding ATP.

  • Measurement: The ATPase activity is measured by the rate of NADH oxidation to NAD+, which is monitored as a decrease in absorbance at 340 nm.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance over time. IC50 values are determined by measuring the activity at various inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment: Treat cultured cells with the Kif15 inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of soluble Kif15 in the supernatant is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of Kif15 to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Kif15's Role and Inhibition

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Kif15_Mitotic_Role cluster_Spindle Mitotic Spindle cluster_Inhibition Inhibitor Action MT1 Microtubule (+) MT2 Microtubule (-) Kif15 Kif15 Kif15->MT1 slides Kif15->MT2 slides Spindle_Bipolarity Spindle Bipolarity Kif15->Spindle_Bipolarity maintains Eg5 Eg5 (KIF11) Eg5->MT1 slides Eg5->MT2 slides Eg5->Spindle_Bipolarity establishes Cell_Cycle_Arrest Cell Cycle Arrest Spindle_Bipolarity->Cell_Cycle_Arrest Kif15_IN_1 Kif15-IN-1 Kif15_IN_1->Kif15 Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5

Caption: Role of Kif15 and Eg5 in maintaining spindle bipolarity and the effect of their inhibitors.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays MT_Gliding Microtubule Gliding Assay Potency Determine IC50 (Potency) MT_Gliding->Potency ATPase_Assay ATPase Assay ATPase_Assay->Potency Specificity_Profile Specificity Profile Potency->Specificity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Target_Engagement->Specificity_Profile Inhibitor_Characterization Inhibitor Characterization Inhibitor_Characterization->MT_Gliding Inhibitor_Characterization->ATPase_Assay Inhibitor_Characterization->CETSA

Caption: Workflow for validating the target specificity of a Kif15 inhibitor.

Conclusion

Kif15-IN-1 is a potent inhibitor of KIF15 motility.[15] While it demonstrates specificity for KIF15 over Eg5 in microtubule gliding assays, a comprehensive off-target profile against a broader panel of kinesins and kinases would provide a more complete understanding of its specificity.[9] Alternative inhibitors like GW108X have been more extensively characterized in terms of their off-target effects, revealing some activity against other kinases.[9] The choice of inhibitor will therefore depend on the specific experimental context. For studies requiring a highly specific KIF15 inhibitor in a cellular context, further validation using techniques like CETSA is recommended. The synergistic effect of Kif15-IN-1 with Eg5 inhibitors highlights its potential in overcoming chemotherapy resistance, a critical area of cancer research.[8][16]

References

Kif15 Inhibitors: A Comparative Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific inhibitors for kinesin motor proteins is a critical area of research, particularly in the context of anti-cancer therapies. Kif15 (Kinesin-12) has emerged as a promising target, especially in cancers that have developed resistance to inhibitors of another mitotic kinesin, Eg5. This guide provides a comparative overview of the selectivity and cross-reactivity of known Kif15 inhibitors, supported by available experimental data. While specific cross-reactivity data for Kif15-IN-2 is not extensively available in the public domain, this guide will focus on well-characterized inhibitors of Kif15 to provide a framework for understanding the principles of selectivity for this class of compounds.

Understanding the Kif15-Eg5 Axis in Mitosis

Kif15 and Eg5 are both plus-end-directed microtubule motor proteins that play crucial, albeit partially redundant, roles in establishing and maintaining the bipolar mitotic spindle. Eg5 is essential for pushing the spindle poles apart in the early stages of mitosis.[1][2] However, in some cancer cells, Kif15 can compensate for the loss of Eg5 function, leading to resistance against Eg5 inhibitors.[3] This functional redundancy underscores the importance of developing potent and selective Kif15 inhibitors, both as standalone therapeutics and in combination with Eg5 inhibitors.

Comparative Selectivity of Kif15 Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity and selectivity of several key Kif15 inhibitors against a panel of kinesin motors. It is important to note that direct, head-to-head comprehensive screening data for all compounds against a wide range of kinesins is limited.

InhibitorTarget KinesinIC50 (µM)Other Kinesins TestedActivity against other KinesinsAssay TypeReference
Kif15-IN-1 Kif151.72Eg5No significant inhibitionMicrotubule Gliding Assay[4]
GW108X Kif150.82Eg5, HSET, Kif18AMinimal inhibitionATPase Assay[4]
Munesib-1 Kif150.4Eg5, HSET, Kinesin-1 (K560)No substantial inhibitionMicrotubule Gliding Assay[3]
Fift-IN Kif155Eg5, HSET, Kinesin-1 (K560)No substantial inhibitionMicrotubule Gliding Assay[3]

Note: IC50 values can vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols for Assessing Kinesin Inhibitor Specificity

The determination of inhibitor selectivity is crucial for preclinical drug development. The two most common in vitro assays used to characterize kinesin inhibitors are the microtubule-stimulated ATPase assay and the microtubule gliding assay.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on the motor's enzymatic function.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the kinesin motor is coupled to a detectable signal. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

General Protocol:

  • Reagents: Purified kinesin motor domain, taxol-stabilized microtubules, assay buffer (e.g., BRB80 with MgCl2 and an ATP regeneration system), NADH, lactate dehydrogenase (LDH), pyruvate kinase (PK), and the test inhibitor at various concentrations.

  • Procedure:

    • The kinesin motor, microtubules, and the test inhibitor are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The rate of NADH oxidation is monitored spectrophotometrically at 340 nm over time.

    • The ATPase activity is calculated from the rate of absorbance change.

  • Data Analysis: The ATPase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of kinesins and their inhibition.

Principle: Kinesin motors are adsorbed onto a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The motors "walk" along the microtubules, causing the microtubules to glide across the surface. The velocity of this gliding is a measure of motor activity.

General Protocol:

  • Reagents: Purified kinesin motors, fluorescently labeled and taxol-stabilized microtubules, motility buffer (containing ATP, an anti-bleaching agent, and an oxygen scavenger system), and the test inhibitor at various concentrations.

  • Procedure:

    • A flow cell is created by attaching a coverslip to a microscope slide.

    • The kinesin motors are introduced into the flow cell and allowed to adsorb to the surface.

    • The test inhibitor is then introduced into the chamber.

    • Finally, fluorescently labeled microtubules in motility buffer are added.

    • The movement of the microtubules is observed and recorded using fluorescence microscopy.

  • Data Analysis: The velocity of individual microtubules is tracked and quantified using appropriate software. The average gliding velocity is plotted against the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments to determine the cross-reactivity of a Kif15 inhibitor.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Validation & Potency cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Conclusion start Identify Potential Kif15 Inhibitor primary_assay High-Throughput ATPase Assay vs. Kif15 start->primary_assay dose_response Dose-Response Curve (IC50 Determination) primary_assay->dose_response gliding_assay Microtubule Gliding Assay vs. Kif15 dose_response->gliding_assay kinesin_panel Select Panel of Kinesin Motors (e.g., Eg5, HSET, Kinesin-1) gliding_assay->kinesin_panel cross_reactivity_atpase ATPase Assays vs. Kinesin Panel kinesin_panel->cross_reactivity_atpase cross_reactivity_gliding Gliding Assays vs. Kinesin Panel kinesin_panel->cross_reactivity_gliding compare_ic50 Compare IC50 Values cross_reactivity_atpase->compare_ic50 cross_reactivity_gliding->compare_ic50 conclusion Determine Selectivity Profile compare_ic50->conclusion

Caption: Workflow for assessing Kif15 inhibitor selectivity.

Signaling Pathway Context

The development of Kif15 inhibitors is primarily aimed at disrupting the process of mitosis in rapidly dividing cancer cells. The following diagram illustrates the simplified signaling relationship between Eg5 and Kif15 in mitotic spindle formation.

mitotic_spindle_pathway cluster_mitosis Mitotic Progression cluster_motors Key Mitotic Kinesins Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Eg5 Eg5 (KIF11) Spindle_Pole_Separation Spindle Pole Separation Eg5->Spindle_Pole_Separation Drives Kif15 Kif15 (KIF12) Kif15->Spindle_Pole_Separation Compensates for Eg5 loss Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest / Apoptosis Eg5_Inhibitor->Mitotic_Arrest Induces (in sensitive cells) Kif15_Inhibitor Kif15 Inhibitor Kif15_Inhibitor->Kif15 Inhibits Kif15_Inhibitor->Mitotic_Arrest Induces (in resistant cells) Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase

Caption: Role of Eg5 and Kif15 in mitotic spindle formation.

References

Kif15-IN-2 and Chemotherapy: A Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Kif15-IN-2, a potent inhibitor of the mitotic kinesin Kif15, with various chemotherapy drugs. The information is targeted towards researchers, scientists, and professionals in drug development to aid in the exploration of novel combination cancer therapies. Due to the limited public data specifically on this compound, this guide will leverage available data on the closely related and well-studied compound, Kif15-IN-1, as a proxy. The primary focus of existing research highlights a significant synergistic relationship with Eg5 inhibitors, a class of anti-mitotic drugs. Information on combinations with other chemotherapy agents, such as taxanes and vinca alkaloids, is currently limited in publicly available literature.

Synergistic Effects with Eg5 Inhibitors

The most well-documented synergistic interaction of Kif15 inhibitors is with inhibitors of Eg5 (also known as KIF11), another critical mitotic kinesin. Kif15 and Eg5 have partially redundant roles in establishing and maintaining the bipolar mitotic spindle, a crucial structure for cell division. When Eg5 is inhibited, some cancer cells can develop resistance by upregulating Kif15 to compensate for the loss of Eg5 function.[1][2][3] This functional redundancy provides a strong rationale for the co-inhibition of both Kif15 and Eg5 to achieve a potent anti-proliferative effect in cancer cells.[1][2][4]

Quantitative Analysis of Synergy

Studies have demonstrated that the combination of Kif15-IN-1 with Eg5 inhibitors, such as ispinesib and filanesib, results in a synergistic reduction in the viability of cancer cells.[2] The synergy has been quantified using methods like the Bliss independence model.[2]

Table 1: Synergistic Effects of Kif15-IN-1 in Combination with Eg5 Inhibitors in HeLa Cells

CombinationCell LineKif15-IN-1 ConcentrationEg5 InhibitorEg5 Inhibitor ConcentrationObserved EffectSynergy Assessment
Kif15-IN-1 + IspinesibHeLa20 µMIspinesib1 nMSignificant reduction in cell viabilitySynergistic[2]
Kif15-IN-1 + FilanesibHeLa20 µMFilanesib1 nMSignificant reduction in cell viabilitySynergistic[2]

Data is derived from graphical representations in the cited literature and indicates the concentrations at which the most pronounced synergy was observed.

Combination with Other Chemotherapy Drugs

Taxanes (e.g., Paclitaxel)

Currently, there is a lack of publicly available experimental data specifically demonstrating a synergistic effect between this compound or Kif15-IN-1 and taxanes like paclitaxel. While both types of drugs target the mitotic machinery, their mechanisms of action are distinct. Kif15 inhibitors target a motor protein involved in spindle dynamics, whereas taxanes stabilize microtubules, leading to mitotic arrest. The potential for synergistic, additive, or antagonistic effects remains an open area for investigation.

Vinca Alkaloids (e.g., Vincristine, Vinblastine)

Similar to taxanes, there is a scarcity of research on the combined effects of Kif15 inhibitors and vinca alkaloids. Vinca alkaloids act by destabilizing microtubules, a mechanism opposite to that of taxanes but still disruptive to mitotic spindle function. Further studies are required to determine the nature of the interaction between Kif15 inhibition and the microtubule-destabilizing effects of vinca alkaloids.

Experimental Protocols

Cell Viability Assay for Synergy Assessment (Chou-Talalay Method)

This protocol outlines a standard method for determining the synergistic, additive, or antagonistic effects of two drugs on cell viability using a cell-based assay and the Chou-Talalay method to calculate the Combination Index (CI).[5][6][7][8][9]

1. Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound (or Kif15-IN-1)

  • Chemotherapy drug of interest (e.g., Ispinesib)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Treatment: Treat the cells with the single drugs and the drug combinations at various concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination, where Fa = 1 - (absorbance of treated wells / absorbance of control wells).

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizations

Synergy_Mechanism cluster_mitosis Mitotic Progression cluster_inhibitors Drug Intervention Mitotic Entry Mitotic Entry Bipolar Spindle Formation Bipolar Spindle Formation Mitotic Entry->Bipolar Spindle Formation Chromosome Segregation Chromosome Segregation Bipolar Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Eg5 Eg5 Pathway Eg5->Bipolar Spindle Formation Primary Driver Kif15 Kif15 Pathway Kif15->Bipolar Spindle Formation Redundant/Compensatory Driver Eg5_Inhibitor Eg5 Inhibitor (e.g., Ispinesib) Eg5_Inhibitor->Bipolar Spindle Formation Blocks primary pathway Eg5_Inhibitor->Eg5 Inhibits Kif15_IN2 This compound Kif15_IN2->Bipolar Spindle Formation Blocks compensatory pathway Kif15_IN2->Kif15 Inhibits

Caption: Mechanism of Synergy between Kif15 and Eg5 Inhibitors.

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Cell Viability Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Drug Preparation (Single agents and combinations) A->B C 3. Cell Treatment B->C D 4. Incubation (e.g., 72 hours) C->D E 5. MTT Assay D->E F 6. Absorbance Reading (Plate Reader) E->F G 7. Calculate Fraction Affected (Fa) F->G H 8. Chou-Talalay Analysis (e.g., CompuSyn) G->H I 9. Determine Combination Index (CI) (Synergy, Additivity, or Antagonism) H->I

Caption: Experimental Workflow for Synergy Assessment.

References

A Comparative Analysis of Kif15-IN-2 and Eg5 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of anti-mitotic cancer therapies, the kinesin superfamily of motor proteins presents a compelling set of targets. These proteins are crucial for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Disrupting this process offers a selective way to halt the proliferation of rapidly dividing cancer cells. Among the mitotic kinesins, Eg5 (also known as KIF11) has been a primary focus for drug development for over a decade. However, the emergence of resistance, often mediated by a compensatory motor protein, Kif15 (Kinesin-12), has highlighted the need for a more nuanced approach. This guide provides a comparative analysis of inhibitors targeting these two key mitotic players: the broad class of Eg5 inhibitors and the more recently characterized Kif15-IN-2.

Mechanism of Action: Overlapping Roles and Distinct Consequences

Both Eg5 and Kif15 are plus-end-directed motor proteins that function within the mitotic spindle. They work together to slide antiparallel microtubules apart, generating an outward pushing force that is essential for separating the centrosomes and establishing a stable bipolar spindle.[1] While they share this function, their inhibition leads to different cellular fates, which is central to the rationale for their combined targeting.

Eg5: The Primary Force Generator

Eg5 is considered the dominant motor for spindle bipolarity in most human cells.[2] Its inhibition has a dramatic and well-characterized effect: the duplicated centrosomes fail to separate, leading to the formation of a "monopolar spindle" or "monoaster," where chromosomes are arranged in a rosette around a central pair of centrosomes.[3][4][5] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis, which ultimately triggers apoptotic cell death.[3][4]

Most Eg5 inhibitors are allosteric, binding to a pocket formed by loop L5, which is distinct from the ATP-binding site.[6][7][8] This binding traps the motor in a state that cannot hydrolyze ATP effectively, thus halting its movement along microtubules.[7][9]

Kif15: The Compensatory Motor

Kif15 has a partially redundant function with Eg5.[10] In many cell types, Kif15 is not essential for bipolar spindle formation under normal conditions.[1] However, its importance becomes critical when Eg5 is inhibited. Upregulation or activation of Kif15 can compensate for the loss of Eg5 function, allowing cells to build a bipolar spindle and successfully divide, thereby conferring resistance to Eg5 inhibitors.[1] Beyond its role in mitosis, Kif15 has also been implicated in pro-proliferative signaling pathways, including the MEK-ERK pathway.[11][12]

This compound, and its analogue Kif15-IN-1, are small molecule inhibitors that directly target Kif15's motor activity.[1]

cluster_0 Mitotic Spindle Formation cluster_1 Inhibitor Action Centrosomes Duplicated Centrosomes Eg5 Eg5 Motor Centrosomes->Eg5 recruit Kif15 Kif15 Motor Centrosomes->Kif15 recruit Microtubules Antiparallel Microtubules Eg5->Microtubules slide apart Bipolar_Spindle Bipolar Spindle Assembly Resistance Resistance Pathway (Kif15 Compensation) Eg5->Resistance Kif15->Microtubules slide apart Microtubules->Bipolar_Spindle form Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Monoaster Monopolar Spindle (Mitotic Arrest) Eg5_Inhibitor->Monoaster leads to Kif15_IN_2 This compound Kif15_IN_2->Kif15 Resistance->Kif15 upregulation of

Caption: Roles of Eg5 and Kif15 in spindle formation and inhibitor action.

Data Presentation: A Quantitative Comparison

The potency of these inhibitors is typically evaluated through biochemical assays (measuring ATPase activity), in vitro motility assays (microtubule gliding), and cell-based proliferation assays. The following tables summarize available data for Kif15-IN-1 (as a proxy for this compound) and representative Eg5 inhibitors.

Table 1: Comparative Inhibitor Potency (IC₅₀ / EC₅₀)

Inhibitor ClassCompoundTargetAssay TypePotency (µM)Cell Line / ConditionsReference
Kif15 Inhibitor Kif15-IN-1Kif15MT Gliding Assay1.72In vitro[1]
Kif15Cell Viability (Synergy)~5-10HeLa, U2OS (with Eg5i)[13]
Eg5 Inhibitor MonastrolEg5MT-Stimulated ATPase14In vitro[14]
IspinesibEg5MT Gliding Assay< 0.001In vitro[13]
Eg5Cell Viability (EC₅₀)0.002 - 0.008Various Cancer Lines[15]
Filanesib (ARRY-520)Eg5MT Gliding Assay< 0.001In vitro[13]
Eg5Cell Viability (EC₅₀)0.003 - 0.015Multiple Myeloma Lines[4][9]
S-trityl-L-cysteine (STLC)Eg5MT Gliding Assay~0.2In vitro[6]
Eg5Cell Viability (IC₅₀)~0.3 - 1Various Cancer Lines[6]

Table 2: Cellular Phenotypes and Clinical Status

FeatureThis compoundEg5 Inhibitors
Primary Cellular Phenotype Minimal effect alone; induces monopolar spindles when Eg5 is co-inhibited.[1]Formation of monopolar spindles, leading to mitotic arrest.[3][16]
Effect on Cell Cycle G2/M arrest when combined with an Eg5 inhibitor.[11]Potent G2/M arrest.[3]
Mechanism of Resistance Not fully characterized; potential for mutations in the drug-binding site.Upregulation of Kif15 is a key mechanism.[1]
Clinical Development Preclinical.Several compounds (e.g., Ispinesib, Filanesib) have entered Phase I/II/III clinical trials.[4][15][17]
Primary Therapeutic Rationale Overcoming resistance to Eg5 inhibitors through synergistic combination therapy.[1][13]Monotherapy or combination therapy for various cancers, particularly hematological malignancies.[4]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize Kif15 and Eg5 inhibitors.

Microtubule-Stimulated ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which is a direct indicator of motor activity.

  • Reagents & Preparation:

    • Purified recombinant kinesin motor domain (Eg5 or Kif15).

    • Paclitaxel-stabilized microtubules (polymerized from purified tubulin).

    • Assay Buffer: e.g., 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 20 µM Paclitaxel, 0.02% Tween-20.[18]

    • ATP solution (e.g., 100 µM final concentration).[18]

    • Inhibitor compounds dissolved in DMSO.

    • ADP detection reagent (e.g., ADP-Glo™, Promega).[19]

  • Procedure:

    • Add assay buffer containing microtubules and the kinesin enzyme to wells of a microtiter plate (e.g., 1536-well).[18]

    • Add inhibitor compounds at various concentrations (or DMSO for control).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a set period (e.g., 60 minutes) to allow for ATP hydrolysis.[18]

    • Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's protocol.[19]

  • Data Analysis:

    • Calculate the percentage of ATPase activity relative to the DMSO control.

    • Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Microtubule Gliding Assay

This motility assay directly visualizes the effect of an inhibitor on the kinesin's ability to move microtubules.

  • Reagents & Preparation:

    • Flow cell (constructed from a microscope slide and coverslip).

    • Purified, tagged kinesin protein (e.g., His-tagged or GFP-tagged).

    • Fluorescently labeled, paclitaxel-stabilized microtubules.

    • Motility Buffer: e.g., BRB80 buffer supplemented with paclitaxel, ATP, an oxygen-scavenging system, and casein to prevent non-specific binding.

    • Inhibitor compounds dissolved in DMSO.

  • Procedure:

    • Coat the inside of the flow cell with an antibody against the kinesin's tag (or directly with the kinesin).

    • Introduce the kinesin solution and incubate to allow binding to the surface.

    • Wash away unbound motor protein.

    • Introduce the motility buffer containing fluorescent microtubules, ATP, and the inhibitor at the desired concentration.

    • Observe the movement of microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy.

  • Data Analysis:

    • Record time-lapse movies of microtubule movement.

    • Track individual microtubules to determine their velocity.

    • Compare the average gliding velocity in the presence of the inhibitor to the DMSO control to quantify inhibition.[13]

cluster_workflow Inhibitor Characterization Workflow Start Identify Compound Biochem Biochemical Assay (ATPase Activity) Start->Biochem Test Inhibition Motility In Vitro Motility Assay (MT Gliding) Biochem->Motility Confirm Mechanism Cell_Viability Cell-Based Assay (Proliferation / Viability) Motility->Cell_Viability Assess Cellular Effect Phenotype Cellular Phenotyping (Immunofluorescence) Cell_Viability->Phenotype Verify Target Engagement End Lead Candidate Phenotype->End

Caption: A typical experimental workflow for characterizing kinesin inhibitors.
Immunofluorescence Assay for Spindle Morphology

This cell-based assay is used to visualize the direct impact of inhibitors on the mitotic spindle structure.

  • Cell Culture & Treatment:

    • Plate cancer cells (e.g., HeLa or U2OS) on coverslips and allow them to adhere.

    • Treat cells with the inhibitor(s) at desired concentrations for a time period sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde) to preserve cellular structures.

    • Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against α-tubulin to label microtubules.

    • Wash, then incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the DNA with a dye like DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells exhibiting a specific phenotype (e.g., bipolar vs. monopolar spindles).

Synergy and Overcoming Resistance

The primary limitation of Eg5 inhibitors in the clinic has been modest single-agent efficacy, partly attributed to the compensatory action of Kif15.[1] This provides a strong rationale for a dual-targeting strategy.

Studies have shown that co-inhibition of Eg5 and Kif15 acts synergistically to kill cancer cells.[13] While inhibiting Eg5 alone causes mitotic arrest, cells can eventually overcome this by upregulating Kif15. However, if Kif15 is also inhibited, this escape route is blocked, leading to a more robust and sustained anti-proliferative effect. This suggests that Kif15 inhibitors like this compound may not be most effective as monotherapies but could be powerful tools to enhance the efficacy of and overcome resistance to Eg5-targeted drugs.[1][13]

Conclusion

The development of inhibitors against mitotic kinesins remains a promising avenue in oncology. Eg5 inhibitors are well-characterized, potent agents that induce mitotic arrest by disrupting spindle bipolarity. However, their clinical potential is challenged by the compensatory mechanism involving Kif15.

This compound and related compounds represent a new class of tool to interrogate this resistance pathway. While Kif15 inhibition alone may not have a potent cytotoxic effect in all contexts, its true value likely lies in combination therapy. By co-targeting both Eg5 and Kif15, researchers can create a more comprehensive mitotic blockade, preventing the cell from utilizing its primary escape mechanism. This dual-inhibitor strategy holds the potential to revitalize the clinical prospects of Eg5-targeted therapies and offers a more durable anti-cancer approach. Future research should focus on developing potent, selective, and pharmacologically optimized dual inhibitors or combination regimens for clinical evaluation.

References

A Comparative Guide to the Phenotypic Effects of Kif15-IN-2 and Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitotic spindle is a complex and dynamic molecular machine responsible for the accurate segregation of chromosomes during cell division. Its critical role in proliferation has made it a prime target for anticancer drug development. While classic antimitotic agents target tubulin, the building block of spindle microtubules, a new generation of drugs targets specific motor proteins, known as kinesins, offering the potential for improved specificity and reduced side effects.

This guide provides a detailed comparison of the phenotypic effects of Kif15 inhibitors, with a focus on Kif15-IN-2, against other well-established and emerging mitotic inhibitors. We will delve into their distinct mechanisms of action, the resulting cellular phenotypes, and the experimental methodologies used to characterize them.

Note on this compound: Publicly available research data specifically identifying "this compound" is limited. This guide will therefore focus on the well-characterized and commercially available compound Kif15-IN-1 as a representative inhibitor of the Kinesin-12 family member, Kif15. The principles and observed phenotypes are expected to be similar for other potent and specific inhibitors of this target.

Mechanisms of Action: Targeting Different Cogs in the Mitotic Machine

Mitotic inhibitors achieve cell cycle arrest by disrupting the formation or function of the mitotic spindle. However, they do so by targeting distinct components, which leads to vastly different downstream cellular consequences.

  • Kif15 (Kinesin-12) Inhibitors (e.g., Kif15-IN-1): Kif15 is a plus-end-directed motor protein that plays a crucial, albeit partially redundant, role with Kinesin-5 (Eg5) in establishing and maintaining spindle bipolarity.[1][2] It crosslinks and slides microtubules, contributing to the outward force that separates the spindle poles.[3] In many cell types, Kif15's function is non-essential for spindle assembly in the presence of fully functional Eg5. However, it becomes critical for bipolar spindle maintenance when Eg5 is inhibited, making Kif15 a key factor in resistance to Eg5 inhibitors.[4][5] Kif15 inhibitors block the motor activity of Kif15, preventing it from generating force and sliding microtubules.

  • Eg5 (Kinesin-5) Inhibitors (e.g., Monastrol, Ispinesib): Eg5 is the primary motor protein responsible for pushing the two spindle poles apart in early mitosis. As a homotetrameric kinesin, it can crosslink antiparallel microtubules in the spindle midzone and slide them apart. Inhibition of Eg5 prevents centrosome separation, leading to the collapse of the nascent spindle into a radial microtubule array organized by a central pair of centrosomes.

  • Microtubule Stabilizers (e.g., Paclitaxel/Taxol): This class of drugs binds to the β-tubulin subunit of microtubules, suppressing their dynamic instability. This stabilization prevents the normal shortening and lengthening of microtubules required for chromosome attachment and segregation, leading to the formation of abnormal, stable microtubule bundles and mitotic arrest.

  • Microtubule Destabilizers (e.g., Vincristine): In contrast to stabilizers, these agents bind to tubulin dimers and prevent their polymerization into microtubules. This disruption of microtubule assembly leads to a loss of spindle microtubules and the collapse of the mitotic spindle, triggering a mitotic arrest.

Below is a diagram illustrating the points of intervention for these different classes of mitotic inhibitors within the context of mitotic spindle assembly.

Mitotic_Spindle_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase Centrosome_Duplication Duplicated Centrosomes Centrosome_Separation Centrosome Separation Centrosome_Duplication->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Chromosome_Alignment Chromosome Alignment Bipolar_Spindle->Chromosome_Alignment Sister_Chromatid_Separation Sister Chromatid Separation Chromosome_Alignment->Sister_Chromatid_Separation Kif15_Inhibitor Kif15 Inhibitors (e.g., Kif15-IN-1) Kif15_Inhibitor->Bipolar_Spindle INHIBITS (especially when Eg5 is inhibited) Taxol Microtubule Stabilizers (e.g., Paclitaxel) Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Taxol->Microtubules STABILIZES Vinca Microtubule Destabilizers (e.g., Vincristine) Vinca->Microtubules DESTABILIZES Microtubules->Bipolar_Spindle

Caption: Points of intervention for different classes of mitotic inhibitors.

Comparative Analysis of Cellular Phenotypes

The distinct mechanisms of action of these inhibitors result in unique and measurable cellular phenotypes. A summary of these differences is presented in the table below. It is important to note that the quantitative values are compiled from different studies and cell lines and should be considered illustrative rather than directly comparable.

Parameter Kif15 Inhibitor (Kif15-IN-1) Eg5 Inhibitor (e.g., Monastrol, STLC) Microtubule Stabilizer (Paclitaxel) Microtubule Destabilizer (Vincristine)
Primary Target Kif15 (Kinesin-12)Eg5 (Kinesin-5)β-tubulin in microtubulesTubulin dimers
Spindle Morphology Phenotype Mild effect alone; spindle collapse and chromosome misalignment when Eg5 is co-inhibited.[4][6]Monopolar spindles ("monoasters") with a radial array of microtubules.[7]Bipolar but abnormal spindles with multiple asters and stable microtubule bundles.Disrupted or absent mitotic spindle; scattered chromosomes.
Cell Cycle Arrest G2/M Phase[8]G2/M PhaseG2/M PhaseG2/M Phase
Effect on Interphase Microtubules No significant effect reported.No significant effect.Reorganization and bundling of interphase microtubule network.Disruption of interphase microtubule network.
Typical Cell Fate Mitotic arrest followed by apoptosis or mitotic slippage. Cell death is significantly enhanced when combined with an Eg5 inhibitor.[9][10]Prolonged mitotic arrest often leading to apoptosis. Some cells may undergo mitotic slippage, becoming tetraploid.Prolonged mitotic arrest leading to apoptosis.Mitotic arrest leading to apoptosis.
Key Differentiating Feature Becomes essential for viability primarily when Eg5 function is compromised.[11]Induces a highly specific monopolar spindle phenotype.Affects both mitotic and interphase microtubules.Disrupts microtubule polymerization directly.
Synergism Strong synergistic cytotoxicity with Eg5 inhibitors.[9][10]Synergistic with Kif15 inhibitors.[9]N/AN/A
Phenotypic Deep Dive:
  • Kif15 Inhibition: The most striking characteristic of Kif15 inhibition is its context-dependent phenotype. In most cancer cell lines with normal Eg5 activity, inhibiting Kif15 alone has a minimal effect on spindle bipolarity. However, in cells that have developed resistance to Eg5 inhibitors (often by upregulating Kif15), or when co-treated with an Eg5 inhibitor, the inhibition of Kif15 leads to catastrophic spindle collapse and potent cell death.[6] This highlights a powerful synthetic lethal strategy. Studies have shown that combining Kif15-IN-1 with Eg5 inhibitors like ispinesib or filanesib synergistically reduces cancer cell viability.[9][10]

  • Eg5 Inhibition: The phenotype of Eg5 inhibition is one of the most visually distinct. Cells arrest in mitosis with their duplicated but unseparated centrosomes at the center of a single microtubule aster, with chromosomes arranged in a rosette pattern around the periphery. This "monopolar spindle" is a hallmark of this class of inhibitors.[7]

  • Tubulin Poisons: Both paclitaxel and vincristine lead to a robust G2/M arrest. However, their effect on microtubule structure is opposing. Immunofluorescence imaging reveals that paclitaxel-treated cells have dense, abnormal bundles of microtubules throughout the cell, while vincristine-treated cells show a diffuse tubulin signal with few or no distinct microtubules, resulting in a collapsed spindle.

Experimental Protocols

Accurate characterization of mitotic inhibitor phenotypes relies on a set of core cell biology techniques. Below are detailed protocols for key assays.

Protocol 1: Immunofluorescence Staining for Spindle Morphology

This method is used to visualize the microtubule spindle, centrosomes, and chromosomes to determine the specific mitotic phenotype induced by an inhibitor.

Materials:

  • Cell line (e.g., HeLa, U2OS) cultured on glass coverslips in a 24-well plate.

  • Mitotic inhibitors (Kif15-IN-1, Monastrol, Paclitaxel, Vincristine) and DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies:

    • Mouse anti-α-tubulin (for microtubules).

    • Rabbit anti-Pericentrin or anti-γ-tubulin (for centrosomes).

  • Secondary Antibodies:

    • Goat anti-Mouse IgG, Alexa Fluor 488.

    • Goat anti-Rabbit IgG, Alexa Fluor 594.

  • DNA Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).

  • Antifade mounting medium.

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips at a density that will result in 50-70% confluency the next day.

  • Drug Treatment: Treat cells with the desired concentration of each mitotic inhibitor (and a DMSO control) for a predetermined time (e.g., 16-24 hours) to allow for cell cycle arrest.

  • Fixation:

    • Wash cells twice with warm PBS.

    • Fix with 4% PFA for 15 minutes at room temperature OR with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using PFA fixation, wash twice with PBS and then incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash twice with PBS and incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the antibody solution to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • DNA Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash once with PBS and mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and score the observed phenotypes (e.g., bipolar, monopolar, collapsed spindle).

IF_Workflow A 1. Seed cells on coverslips B 2. Treat with mitotic inhibitors A->B C 3. Fix cells (PFA or Methanol) B->C D 4. Permeabilize (if PFA-fixed) C->D E 5. Block with BSA D->E F 6. Incubate with primary antibodies (e.g., anti-tubulin) E->F G 7. Incubate with fluorescent secondary antibodies F->G H 8. Counterstain DNA with DAPI G->H I 9. Mount coverslips H->I J 10. Image and quantify phenotypes I->J

Caption: Experimental workflow for immunofluorescence analysis.

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This colorimetric assay quantifies cell viability and proliferation to determine the cytotoxic potency of the inhibitors.

Materials:

  • Cell line of interest.

  • 96-well cell culture plates.

  • Complete culture medium.

  • Mitotic inhibitors at various concentrations.

  • MTT reagent (5 mg/mL in PBS) or CCK-8 reagent.

  • Solubilization buffer (for MTT): e.g., DMSO or a solution of 10% SDS in 0.01M HCl.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[12] Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the mitotic inhibitors. Replace the medium with 100 µL of medium containing the inhibitors at different concentrations (include a vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[9]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][14] Then, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For CCK-8, read at ~450 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.

Materials:

  • Treated and control cells from culture dishes.

  • PBS.

  • Ice-cold 70% Ethanol.

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[15][16]

  • Flow cytometer.

Procedure:

  • Cell Harvest: Harvest cells by trypsinization, collect them in a tube, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash the pellet twice with PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G2/M peak. An increased G2/M population indicates mitotic arrest.

Summary and Future Directions

The phenotypic differences between this compound and other mitotic inhibitors are a direct reflection of their unique molecular targets.

  • Tubulin-targeting agents (Paclitaxel, Vincristine) have broad effects on the microtubule cytoskeleton, impacting both interphase and mitotic cells.

  • Eg5 inhibitors (Monastrol) produce a very specific and easily identifiable monopolar spindle phenotype, demonstrating the power of targeting mitosis-specific proteins.

  • Kif15 inhibitors (Kif15-IN-1/2) represent a more nuanced approach. Their efficacy is highly dependent on the cellular context, specifically the functional status of Eg5.

The key takeaway for Kif15 inhibitors is their potential to overcome resistance to Eg5-targeted therapies. The strong synergistic lethality observed when combining Kif15 and Eg5 inhibitors suggests that a dual-targeting strategy could be a powerful approach in oncology, preventing the emergence of resistance and enhancing therapeutic efficacy.[9][10] Future research should focus on developing potent and selective dual inhibitors or optimizing combination therapy regimens for clinical application.

References

Safety Operating Guide

Proper Disposal of Kif15-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Kif15-IN-2, a kinesin inhibitor used in cellular proliferation research.

Proper disposal of this compound is crucial to mitigate potential environmental and health risks. Adherence to institutional and local regulations, in addition to the guidelines outlined below, is mandatory.

Summary of Hazards and Disposal Recommendations

All quantitative data regarding the hazards and disposal of this compound are summarized in the table below for clear and easy reference.

CharacteristicInformationCitation
Hazard Class Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life, Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.
Container Handling Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

2. Segregation and Labeling: Keep this compound waste separate from other chemical waste streams. Ensure the waste container is clearly and accurately labeled as "this compound waste" and includes appropriate hazard symbols.

3. Containerization:

  • Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials into a designated, sealable, and chemically compatible waste container.

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and chemically compatible container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Waste Pickup and Disposal: Arrange for the collection of the this compound waste by your institution's EHS or a licensed chemical waste disposal contractor. Follow all internal procedures for requesting a waste pickup.

5. Spill Management: In the event of a spill, the following general procedure should be followed, adapting to the scale and nature of the spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Use an absorbent material, such as diatomaceous earth or universal binders, to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposal start Identify this compound for Disposal is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a labeled, sealed, compatible solid waste container. is_solid->solid_container Solid liquid_container Place in a labeled, sealed, compatible liquid waste container. is_solid->liquid_container Liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. solid_container->contact_ehs liquid_container->contact_ehs disposal Dispose through an approved waste disposal plant. contact_ehs->disposal

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Kif15-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, immediate safety and logistical information for the handling and disposal of Kif15-IN-2, a potent kinesin inhibitor. The following procedural guidance is intended to serve as a preferred resource for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to the following personal protective equipment guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety. The information is derived from the official Safety Data Sheet (SDS) provided by MedChemExpress.[1]

Hazard CategoryPictogramRequired Personal Protective Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Plan: From Receipt to Disposal

The following step-by-step operational plan outlines the safe handling, storage, and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperatures are -20°C for 1 year or -80°C for 2 years.

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 4.4 mg of this compound in 1 mL of DMSO.

  • Ensure complete dissolution, using sonication if necessary.

3. Use in Experiments:

  • When treating cells or performing other experimental procedures, wear the appropriate PPE as outlined in the table above.

  • Avoid inhalation of any aerosols or dust.

  • Wash hands thoroughly after handling.

4. Spills and Accidental Release:

  • In case of a spill, ensure adequate ventilation.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Do not let the product enter drains.

5. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocol: A Representative Methodology for Using a Kinesin Inhibitor in Cell Culture

The following is a detailed, representative protocol for the use of a kinesin inhibitor, such as this compound, in a cell-based assay. This protocol is adapted from a study on a different kinesin inhibitor and should be optimized for your specific cell line and experimental goals.[2][3]

1. Cell Seeding:

  • Culture your target cell line in the appropriate growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS), in a 5% CO2 incubator.[2]

  • Seed the cells in 96-well microtiter plates at a density that will allow for logarithmic growth during the course of the experiment.[2]

2. Preparation of Inhibitor Dilutions:

  • Prepare a series of dilutions of the this compound stock solution in the cell culture medium.

  • It is common to perform serial dilutions to test a range of concentrations and determine the IC50 (the concentration at which cellular growth is inhibited by 50%).[2]

3. Treatment of Cells:

  • After allowing the cells to adhere overnight, remove the existing medium and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.[2]

4. Incubation:

  • Incubate the treated cells for the desired period (e.g., 48 hours).[2]

5. Assessment of Cell Viability/Proliferation:

  • Measure cell viability or proliferation using a standard assay, such as the MTT or MTS assay.[2][3]

  • For an MTS assay, add the MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis:

  • Represent cell growth as the ratio of the absorbance of treated cells to the absorbance of the DMSO control.[2]

  • Plot the results as a function of inhibitor concentration and fit the data to a four-parameter curve to determine the IC50 value.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receipt Receive and Inspect Storage Store at -20°C or -80°C Receipt->Storage Prep_Stock Prepare Stock Solution in Fume Hood Storage->Prep_Stock Dilution Prepare Working Dilutions Prep_Stock->Dilution PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Cell_Treatment Treat Cells with Inhibitor Dilution->Cell_Treatment Incubation Incubate Cells Cell_Treatment->Incubation Assay Perform Viability/Proliferation Assay Incubation->Assay Waste_Disposal Dispose of Waste per EHS Guidelines Assay->Waste_Disposal Spill_Cleanup Spill Cleanup Procedure

Caption: A workflow diagram illustrating the key stages of handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kif15-IN-2
Reactant of Route 2
Kif15-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.